Product packaging for Antifungal agent 48(Cat. No.:)

Antifungal agent 48

Cat. No.: B10857975
M. Wt: 262.28 g/mol
InChI Key: OJWXHQASZVBEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antifungal agent 48 is a useful research compound. Its molecular formula is C13H10O4S and its molecular weight is 262.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O4S B10857975 Antifungal agent 48

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10O4S

Molecular Weight

262.28 g/mol

IUPAC Name

2,3-dihydroxy-6-methyl-5-(thiophene-2-carbonyl)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C13H10O4S/c1-7-5-9(14)13(17)10(15)6-8(7)12(16)11-3-2-4-18-11/h2-6H,1H3,(H2,14,15,17)

InChI Key

OJWXHQASZVBEIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(C=C1C(=O)C2=CC=CS2)O)O

Origin of Product

United States

Foundational & Exploratory

Amphotericin B: A Deep Dive into its Antifungal Mechanism of Action on Fungal Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Amphotericin B (AmB), a polyene macrolide antibiotic, remains a cornerstone in the treatment of life-threatening systemic fungal infections. Its enduring efficacy, despite significant host toxicity, is rooted in a unique and multifaceted mechanism of action targeting the fungal cell membrane. This in-depth technical guide synthesizes current understanding of AmB's interaction with fungal membranes, detailing its primary mode of action, secondary effects, and the experimental methodologies used to elucidate these processes.

Core Mechanism: Ergosterol Binding and Ion Channel Formation

The principal antifungal activity of Amphotericin B is predicated on its high affinity for ergosterol, the predominant sterol in fungal cell membranes, a component analogous to cholesterol in mammalian cells.[1] This selective interaction is the foundation of its therapeutic window, albeit a narrow one.

Upon intravenous administration, AmB molecules self-assemble and bind to ergosterol within the fungal cell membrane.[1] This binding event is not a simple one-to-one interaction but rather a cooperative process leading to the formation of transmembrane pores or channels.[1][2][3] The classic "barrel-stave" model posits that multiple AmB molecules arrange in a circular fashion, with their hydrophobic polyene chains oriented towards the lipid acyl chains of the membrane and their hydrophilic polyhydroxyl chains lining the interior of the channel.[2] This creates a hydrophilic pore with a diameter of approximately 0.8 nm, allowing for the passage of water, ions, and small solutes.[4]

Recent studies using solid-state NMR spectroscopy and molecular dynamics simulations have refined this model, suggesting a stable assembly of seven AmB molecules forming an ion-conductive channel.[2] The interaction between AmB and ergosterol is crucial for stabilizing these pore structures. The mycosamine sugar moiety of AmB is thought to play a critical role in the direct binding interaction with ergosterol.[5]

The formation of these pores leads to a rapid and uncontrolled leakage of essential intracellular monovalent ions, particularly potassium (K+), as well as sodium (Na+), hydrogen (H+), and chloride (Cl−) ions.[6][7] This massive ion efflux disrupts the electrochemical gradient across the fungal cell membrane, leading to membrane depolarization, inhibition of essential metabolic processes, and ultimately, fungal cell death.[3][8]

A more recent perspective suggests that AmB's primary fungicidal action might be the extraction of ergosterol from the fungal membrane by forming large, extramembranous aggregates that act like "sponges".[9][10] This ergosterol sequestration would disrupt membrane integrity and function, leading to cell death, with pore formation being a secondary, albeit contributory, mechanism.[11][12][13]

Quantitative Aspects of Amphotericin B Action

The following table summarizes key quantitative data related to the interaction of Amphotericin B with fungal cell membrane components.

ParameterValueFungal Species/Model SystemReference
Binding Affinity (Ka)
AmB - Ergosterol6.9 × 10⁵ M⁻¹Model Membranes[14]
AmB - Cholesterol5.2 × 10⁴ M⁻¹Model Membranes[14]
Minimum Inhibitory Concentration (MIC)
Candida albicans0.03 - 1.0 mcg/mLIn vitro[3]
Aspergillus fumigatus0.03 - 1.0 mcg/mLIn vitro[3]
Cryptococcus neoformans0.03 - 1.0 mcg/mLIn vitro[3]
Concentration for Apoptosis Induction 4-8 µg/mlCandida albicans[15][16][17]
Concentration for Necrosis Induction > 8 µg/mlCandida albicans[15]

Secondary Mechanisms of Action

Beyond direct membrane permeabilization, Amphotericin B exerts its antifungal effects through additional mechanisms that contribute to fungal cell demise.

Oxidative Damage

There is substantial evidence that AmB induces oxidative stress within fungal cells.[6][7][8] The auto-oxidation of AmB can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components.[7][18] This is supported by findings that the lethal effects of AmB on Candida albicans can be diminished under hypoxic conditions or in the presence of antioxidants like catalase and superoxide dismutase (SOD).[7][18] However, the initial K+ leakage caused by pore formation appears to be independent of this oxidative damage.[7][18] The production of ROS is considered a universal action mechanism of AmB against various pathogenic yeasts and contributes significantly to its fungicidal effect.[19]

Induction of Apoptosis

At sub-lethal concentrations, Amphotericin B can induce a programmed cell death pathway in fungi, exhibiting features characteristic of mammalian apoptosis.[15][16][20] In Candida albicans and Aspergillus fumigatus, treatment with low concentrations of AmB leads to the externalization of phosphatidylserine, DNA fragmentation (detectable by TUNEL assay), and chromatin condensation.[15][16][17][20] This apoptotic response is an active process requiring protein synthesis, as it can be blocked by inhibitors like cycloheximide.[20] At higher concentrations, the mode of cell death shifts towards necrosis.[15][16]

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows associated with Amphotericin B's mechanism of action.

AmphotericinB_Mechanism cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Ergosterol Ergosterol Pore Ion Channel Formation Ergosterol->Pore Forms Pore with AmB Phospholipids Phospholipids AmB Amphotericin B AmB->Ergosterol Binds to ROS Reactive Oxygen Species (ROS) AmB->ROS Induces Apoptosis Apoptosis AmB->Apoptosis Induces (low conc.) Ions K+, Na+, H+ CellDeath Fungal Cell Death Ions->CellDeath ROS->CellDeath Oxidative Damage Apoptosis->CellDeath Pore->Ions Ion Leakage

Caption: Core mechanisms of Amphotericin B action on the fungal cell membrane.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays Liposomes Liposome Preparation (with/without Ergosterol) AmB_treatment Amphotericin B Treatment Liposomes->AmB_treatment Permeability Membrane Permeability Assay (e.g., Calcein Leakage) AmB_treatment->Permeability Binding Binding Affinity Measurement (e.g., SPR, ITC) AmB_treatment->Binding Fungal_culture Fungal Cell Culture (e.g., Candida albicans) AmB_exposure Amphotericin B Exposure Fungal_culture->AmB_exposure MIC_assay Minimum Inhibitory Concentration (MIC) Assay AmB_exposure->MIC_assay Ion_flux Ion Flux Measurement (e.g., Atomic Absorption Spectroscopy) AmB_exposure->Ion_flux ROS_detection ROS Detection (e.g., DHR123 staining) AmB_exposure->ROS_detection Apoptosis_assay Apoptosis Assays (Annexin V, TUNEL) AmB_exposure->Apoptosis_assay Viability Cell Viability Assay (e.g., Propidium Iodide Staining) Apoptosis_assay->Viability

Caption: Experimental workflow for studying Amphotericin B's mechanism of action.

Detailed Experimental Protocols

The elucidation of Amphotericin B's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Membrane Permeabilization Assay using Liposomes

Objective: To quantify the ability of Amphotericin B to form pores in a model lipid bilayer.

Methodology:

  • Liposome Preparation:

    • Prepare a lipid mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and ergosterol (typically at a 2:1 molar ratio) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

    • Hydrate the lipid film with a buffer (e.g., PBS) containing a fluorescent marker, such as calcein, at a self-quenching concentration (e.g., 50 mM).

    • Subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) to form unilamellar vesicles (liposomes).

    • Remove non-encapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Amphotericin B Treatment and Fluorescence Measurement:

    • Add varying concentrations of Amphotericin B (dissolved in a suitable solvent like DMSO) to the liposome suspension.

    • Monitor the fluorescence intensity over time using a spectrofluorometer (excitation wavelength ~495 nm, emission wavelength ~515 nm).

    • The leakage of calcein from the liposomes results in its dequenching and a corresponding increase in fluorescence intensity, which is proportional to the degree of membrane permeabilization.

Determination of Binding Affinity by Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity of Amphotericin B to ergosterol-containing membranes.

Methodology:

  • Sensor Chip Preparation:

    • Prepare small unilamellar vesicles (SUVs) containing ergosterol as described above.

    • Immobilize the ergosterol-containing SUVs onto a suitable SPR sensor chip surface (e.g., an L1 sensor chip).

  • SPR Analysis:

    • Inject different concentrations of Amphotericin B in a running buffer over the sensor chip surface.

    • Measure the change in the resonance angle (expressed in resonance units, RU) over time, which reflects the binding of AmB to the immobilized liposomes.

    • After the association phase, flow the running buffer over the chip to monitor the dissociation of AmB.

    • Fit the resulting sensorgrams (plots of RU versus time) to appropriate binding models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), from which the association constant (Ka) can be calculated (Ka = 1/KD).

In Cellulo ROS Detection

Objective: To detect the generation of reactive oxygen species in fungal cells upon treatment with Amphotericin B.

Methodology:

  • Fungal Cell Culture and Treatment:

    • Grow a fungal strain (e.g., Candida albicans) to the mid-logarithmic phase in a suitable liquid medium.

    • Harvest and wash the cells, then resuspend them in a buffer (e.g., PBS).

    • Treat the fungal cells with different concentrations of Amphotericin B for a specified duration.

  • Staining and Flow Cytometry:

    • Add a fluorescent probe for ROS detection, such as Dihydrorhodamine 123 (DHR123), to the cell suspension and incubate in the dark. DHR123 is non-fluorescent but is oxidized by ROS to the highly fluorescent rhodamine 123.

    • Analyze the stained cells using a flow cytometer.

    • Measure the fluorescence intensity of individual cells, which is indicative of the intracellular ROS levels.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

Objective: To differentiate between apoptotic and necrotic fungal cells after Amphotericin B treatment.

Methodology:

  • Protoplast Preparation:

    • Treat fungal cells with cell wall-degrading enzymes (e.g., lyticase or zymolyase) to generate protoplasts. This is necessary because the fungal cell wall can interfere with staining.

  • Staining and Analysis:

    • Wash the protoplasts and resuspend them in an annexin-binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the protoplast suspension and incubate in the dark.

    • Analyze the stained protoplasts by flow cytometry or fluorescence microscopy.

    • Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).

    • This dual staining allows for the identification of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

This guide provides a comprehensive overview of the intricate mechanisms by which Amphotericin B targets and disrupts fungal cell membranes. A thorough understanding of these processes is crucial for the rational design of new antifungal agents with improved efficacy and reduced toxicity.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B, a polyene macrolide antibiotic, remains a cornerstone in the treatment of severe systemic fungal infections. Despite its significant nephrotoxicity, its broad spectrum of activity and low incidence of resistance have maintained its clinical relevance for decades. This technical guide provides a comprehensive overview of the chemical structure and the complex synthetic and biosynthetic routes to this vital therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure of Amphotericin B

Amphotericin B is a complex macrocyclic lactone produced by the bacterium Streptomyces nodosus. Its structure is characterized by a large 38-membered macrolide ring containing a heptaene chromophore, a mycosamine sugar moiety, and a hemiketal ring. This unique architecture confers its amphipathic nature, with a rigid, lipophilic polyene face and a flexible, hydrophilic polyol face.

The absolute configuration of Amphotericin B was elucidated by X-ray crystallography. Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-Amino-3,6-dideoxy-β-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Chemical Formula C47H73NO17
Molecular Weight 924.08 g/mol
Appearance Yellow to orange powder
Melting Point >170 °C (decomposes)
Solubility Poorly soluble in water and most organic solvents. Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Biosynthesis of Amphotericin B

The biosynthesis of Amphotericin B in Streptomyces nodosus is a complex process orchestrated by a modular polyketide synthase (PKS) and a series of tailoring enzymes. The polyketide backbone is assembled from acetate and propionate precursors.

The biosynthetic pathway can be visualized as a multi-step enzymatic assembly line.

Amphotericin B Biosynthesis Acetyl-CoA Acetyl-CoA PKS Modules PKS Modules Acetyl-CoA->PKS Modules Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS Modules Polyketide Chain Polyketide Chain PKS Modules->Polyketide Chain Tailoring Enzymes Tailoring Enzymes Polyketide Chain->Tailoring Enzymes Amphoteronolide B Amphoteronolide B Tailoring Enzymes->Amphoteronolide B Glycosyltransferase (AmphDI) Glycosyltransferase (AmphDI) Amphoteronolide B->Glycosyltransferase (AmphDI) Mycosamine Synthesis Mycosamine Synthesis GDP-mycosamine GDP-mycosamine Mycosamine Synthesis->GDP-mycosamine GDP-mycosamine->Glycosyltransferase (AmphDI) Glycosylated Intermediate Glycosylated Intermediate Glycosyltransferase (AmphDI)->Glycosylated Intermediate Cytochrome P450 (AmphL) Cytochrome P450 (AmphL) Glycosylated Intermediate->Cytochrome P450 (AmphL) Amphotericin B Amphotericin B Cytochrome P450 (AmphL)->Amphotericin B

Biosynthetic pathway of Amphotericin B.

Experimental Protocol: Fermentation of Streptomyces nodosus for Amphotericin B Production

This protocol outlines a typical fermentation process for the production of Amphotericin B.

1. Media Preparation:

  • Seed Medium: (per liter)

    • Tryptone: 15 g

    • Yeast Extract: 10 g

    • Glucose: 10 g

    • NaCl: 5 g

    • CaCO₃: 1 g

    • Adjust pH to 7.0.

  • Production Medium: (per liter)

    • Glucose: 70 g

    • Cottonseed meal: 25 g

    • CaCO₃: 9 g

    • K₂HPO₄: 0.1 g

    • Adjust pH to 7.0.

2. Inoculum Preparation:

  • Inoculate a loopful of S. nodosus spores into 50 mL of seed medium in a 250 mL flask.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

3. Fermentation:

  • Inoculate 500 mL of production medium in a 1 L flask with 50 mL of the seed culture.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 6-8 days.

  • Monitor pH and adjust to 7.0 as needed with sterile acid or base.

4. Extraction and Purification:

  • Centrifuge the fermentation broth to separate the mycelia.

  • Extract the mycelia with methanol or acetone.

  • Concentrate the extract under reduced pressure.

  • Purify the crude extract using column chromatography on silica gel or a suitable resin.

Fermentation ParameterValue
Strain Streptomyces nodosus
Temperature 28°C
pH 7.0
Agitation 200 rpm
Fermentation Time 6-8 days
Typical Yield 4-6 g/L

Total Synthesis of Amphotericin B

The total synthesis of Amphotericin B is a landmark achievement in organic chemistry, first accomplished by K.C. Nicolaou and his group in 1987. The synthesis is a convergent one, involving the preparation of several complex fragments that are later coupled to form the macrocycle.

A simplified retrosynthetic analysis is depicted below.

Amphotericin B Total Synthesis Amphotericin B Amphotericin B Amphoteronolide B Amphoteronolide B Amphotericin B->Amphoteronolide B Glycosylation Fragment A (C1-C19) Fragment A (C1-C19) Amphoteronolide B->Fragment A (C1-C19) Horner-Wadsworth-Emmons Fragment B (C20-C37) Fragment B (C20-C37) Amphoteronolide B->Fragment B (C20-C37) Coupling Mycosamine Donor Mycosamine Donor Mycosamine Donor->Amphotericin B Simpler Precursors Simpler Precursors Fragment A (C1-C19)->Simpler Precursors Fragment B (C20-C37)->Simpler Precursors

Retrosynthetic analysis of Amphotericin B.

Experimental Protocol: Key Steps in the Total Synthesis

The following are representative protocols for key reactions in the total synthesis of Amphotericin B.

1. Horner-Wadsworth-Emmons Olefination for C19-C20 Bond Formation:

  • To a solution of the C1-C19 aldehyde fragment in anhydrous tetrahydrofuran (THF) at -78°C is added a solution of the C20 phosphonate ylide (prepared by treating the corresponding phosphonate with a strong base like n-butyllithium).

  • The reaction mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

2. Macrolactonization:

  • The linear seco-acid precursor is dissolved in a non-polar solvent such as toluene at high dilution.

  • A macrolactonization agent, such as Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) followed by 4-dimethylaminopyridine (DMAP), is added.

  • The reaction mixture is heated at reflux for several hours.

  • The solvent is removed under reduced pressure, and the crude macrocycle is purified by column chromatography.

3. Glycosylation:

  • The aglycone (Amphoteronolide B) is dissolved in a suitable solvent like dichloromethane.

  • A protected mycosamine donor, such as a thioglycoside, is added along with a glycosylation promoter (e.g., N-iodosuccinimide and triflic acid).

  • The reaction is carried out at low temperature (-40 to 0°C) under an inert atmosphere.

  • The reaction is quenched, and the protected Amphotericin B is purified.

  • Deprotection of the protecting groups yields Amphotericin B.

Synthetic StepKey ReagentsTypical Yield
Horner-Wadsworth-Emmons Olefination Phosphonate ylide, aldehyde, strong base70-85%
Macrolactonization Yamaguchi's reagent, DMAP50-60%
Glycosylation Thioglycoside donor, NIS, TfOH40-50%

Conclusion

The chemical structure of Amphotericin B is a testament to the intricate biosynthetic machinery of nature. Its total synthesis represents a significant milestone in the field of organic chemistry, showcasing the power of modern synthetic methodologies. This guide has provided a detailed overview of both the biological and chemical routes to this important antifungal agent. A thorough understanding of its structure and synthesis is crucial for the development of new derivatives with improved therapeutic profiles, a key goal in the ongoing fight against life-threatening fungal infections. Further research into the enzymatic intricacies of its biosynthesis and the refinement of its total synthesis will undoubtedly pave the way for the next generation of antifungal therapies.

Amphotericin B: An In-depth Technical Guide to its Spectrum of Activity Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B, a polyene macrolide antibiotic derived from Streptomyces nodosus, has been a cornerstone in the treatment of severe systemic fungal infections for over six decades. Despite the development of newer antifungal agents, its broad spectrum of activity and fungicidal action ensure its continued relevance in the clinical setting, particularly for life-threatening mycoses. This technical guide provides a comprehensive overview of the in vitro activity of Amphotericin B against a wide range of pathogenic fungi, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action.

Mechanism of Action

Amphotericin B's primary antifungal activity stems from its high affinity for ergosterol, the principal sterol in fungal cell membranes.[1][2][3][4][5] Upon binding, Amphotericin B molecules self-assemble to form transmembrane channels or pores.[1][2][3] This disrupts the osmotic integrity of the membrane, leading to the leakage of intracellular ions (such as K+, Na+, H+, and Cl-) and small organic molecules, ultimately resulting in fungal cell death.[1][3] A secondary mechanism involving the induction of oxidative stress within the fungal cell has also been proposed, which may contribute to its fungicidal effect.[1][6]

The following diagram illustrates the signaling pathway of Amphotericin B's interaction with the fungal cell membrane.

cluster_membrane Fungal Cell Membrane AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+, H+, Cl-) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to start Start subculture Subculture Yeast on SDA start->subculture prep_suspension Prepare Yeast Suspension (0.5 McFarland) subculture->prep_suspension dilute_inoculum Dilute to Final Inoculum Concentration prep_suspension->dilute_inoculum inoculate Inoculate Microplate dilute_inoculum->inoculate prep_amphob Prepare Amphotericin B Stock Solution serial_dilute Serial Dilute in Microplate prep_amphob->serial_dilute serial_dilute->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

References

In Vitro Susceptibility of Candida albicans to Amphotericin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a predominant fungal pathogen, responsible for a wide spectrum of infections ranging from superficial mucosal candidiasis to life-threatening invasive diseases, particularly in immunocompromised individuals. Amphotericin B (AmB), a polyene macrolide antibiotic isolated from Streptomyces nodosus in 1955, has long been a cornerstone of antifungal therapy for serious fungal infections.[1][2] Its broad spectrum of activity and fungicidal nature have maintained its relevance despite the development of newer antifungal agents.[2][3] This guide provides an in-depth overview of the in vitro susceptibility of C. albicans to Amphotericin B, focusing on standardized testing methodologies, mechanisms of action and resistance, and data interpretation for research and development purposes.

Mechanism of Action

Amphotericin B's primary antifungal activity is achieved through its high affinity for ergosterol, the principal sterol in the fungal cell membrane.[2][3][4] This interaction leads to the formation of transmembrane channels or pores, which disrupt the membrane's integrity.[1][3][5] The consequence is a rapid leakage of essential intracellular monovalent ions, such as K+, Na+, H+, and Cl-, leading to fungal cell death.[1][2]

A more recent model suggests that Amphotericin B acts as a "sterol sponge," forming extramembranous aggregates that extract ergosterol from the fungal cell membrane, leading to cell death.[6] Additionally, there is evidence that Amphotericin B induces oxidative stress within the fungal cell by generating free radicals, contributing to its fungicidal effect.[1][5][7][8][9]

G AmB Amphotericin B Ergosterol Ergosterol (in Fungal Membrane) AmB->Ergosterol Binds to OxidativeStress Induction of Oxidative Stress (ROS) AmB->OxidativeStress Induces Pore Pore Formation / Ergosterol Extraction Ergosterol->Pore Leads to Membrane Fungal Cell Membrane Pore->Membrane Leakage Ion Leakage (K+, Mg2+) Pore->Leakage Death Fungal Cell Death Leakage->Death OxidativeStress->Death G start Start prep_culture Prepare C. albicans Culture (24h at 35°C) start->prep_culture prep_inoculum Adjust Inoculum to 0.5 McFarland Standard prep_culture->prep_inoculum dilute_inoculum Dilute to Final Concentration (0.5-2.5 x 10³ cells/mL) prep_inoculum->dilute_inoculum inoculate_plate Inoculate Microdilution Plate dilute_inoculum->inoculate_plate prep_amb Prepare Serial Dilutions of Amphotericin B prep_amb->inoculate_plate incubate Incubate Plate (24-48h at 35°C) inoculate_plate->incubate read_mic Visually Read MIC (Complete Growth Inhibition) incubate->read_mic end End read_mic->end G cluster_pathway Ergosterol Biosynthesis Pathway cluster_resistance Resistance Mechanisms Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Lanosterol->Intermediate Sterols Erg11p Ergosterol Ergosterol Intermediate Sterols->Ergosterol Intermediate Sterols->Ergosterol Erg3p, etc. ERG11 ERG11 Mutation Mutations in ERG genes (e.g., ERG3, ERG11) ERG11->Mutation ERG3 ERG3 ERG3->Mutation Depletion Ergosterol Depletion Mutation->Depletion ReducedBinding Reduced AmB Binding Depletion->ReducedBinding Resistance Amphotericin B Resistance ReducedBinding->Resistance

References

A Technical Guide to Novel Amphotericin B Derivatives: A New Frontier in Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB), a polyene macrolide, has long been a cornerstone in the treatment of life-threatening systemic fungal infections. Its broad spectrum of activity and fungicidal nature make it a powerful therapeutic agent. However, its clinical utility is often hampered by significant dose-limiting toxicities, most notably nephrotoxicity. This has spurred extensive research into the development of novel AmB derivatives with an improved therapeutic index, retaining the potent antifungal activity while minimizing adverse effects. This technical guide provides an in-depth overview of recent primary research on these next-generation antifungals, focusing on their synthesis, mechanism of action, in vitro and in vivo efficacy, and associated experimental protocols.

Rationale for the Development of Novel Amphotericin B Derivatives

The primary driver for developing new AmB analogs is to dissociate its antifungal efficacy from its toxicity towards mammalian cells. The conventional understanding of AmB's mechanism of action involved the formation of pores in fungal cell membranes by binding to ergosterol, the primary sterol in fungi. However, it was also known to interact with cholesterol in mammalian cell membranes, leading to similar pore formation and subsequent cell death, which is the root of its toxicity.[1][2][3]

Recent research has refined this model, suggesting that AmB acts more like a "sterol sponge," extracting ergosterol from fungal membranes.[4][5] This refined understanding has opened new avenues for rational drug design, aiming to create derivatives that selectively bind to and extract ergosterol while having a minimal affinity for cholesterol. This approach has led to the development of promising new candidates with significantly reduced toxicity profiles.[4][6]

Key Classes of Novel Amphotericin B Derivatives

Recent research has focused on several key modification strategies for the AmB molecule:

  • C16 Carboxyl Group Modifications: The carboxylic acid at the C16 position has been a frequent target for modification, leading to the synthesis of amides and other derivatives. These modifications can alter the molecule's solubility and interaction with cell membranes.[7]

  • Mycosamine Moiety Modifications: Alterations to the mycosamine sugar, particularly at the C2' and C3' positions, have been explored to influence the molecule's binding affinity for sterols.[8]

  • C13 Hemiketal Position Modifications: Selective functionalization at the C13 position has been shown to reduce hemolytic activity while maintaining good antifungal efficacy.[9]

  • N-Alkylation: Modification of the amino group on the mycosamine moiety through N-alkylation has been investigated to modulate the compound's properties.[10][11]

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity and hemolytic activity of selected novel Amphotericin B derivatives compared to the parent drug.

Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Derivative/CompoundCandida albicansAspergillus fumigatusCryptococcus neoformansReference(s)
Amphotericin B0.5 - 1.00.5 - 2.00.25 - 1.0[12]
SF001 (AM-2-19) 0.25 - 1.0 0.5 - 1.0 N/A [12][13]
N-D-ornithyl AmB methyl ester4x less active than AmBN/AN/A[14][15]
C13-alkoxy derivativesGood activityN/AN/A[9]
Amide Analogue A21Potent activityN/AN/A[7]

N/A: Data not available in the reviewed sources.

Table 2: Hemolytic Activity

Derivative/CompoundHemolytic Activity Metric (e.g., HC50)Key FindingsReference(s)
Amphotericin BHighSignificant hemolysis observed.[16][17]
SF001 (AM-2-19) Significantly Reduced Designed to have minimal interaction with cholesterol, leading to lower hemolysis.[5][6]
C13-alkoxy derivativesMarkedly ReducedShowed significantly less hemolysis compared to AmB.[9]
Polymeric Micelle FormulationNon-hemolytic at 10 µg/mLEncapsulation in micelles prevents interaction with red blood cells.[18]

Experimental Protocols

This section details the methodologies for key experiments cited in the primary research articles.

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[19][20]

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control well.[19][20]

Hemolytic Activity Assay

This assay is used to assess the toxicity of Amphotericin B derivatives to red blood cells.

Protocol:

  • Blood Collection and Preparation: Fresh human or animal (e.g., sheep, horse) red blood cells (RBCs) are collected in tubes containing an anticoagulant. The RBCs are washed three to four times with phosphate-buffered saline (PBS) by centrifugation and resuspension to remove plasma and buffy coat. A final suspension of 1-2% (v/v) RBCs in PBS is prepared.[9][16][21]

  • Incubation with Derivatives: The RBC suspension is incubated with various concentrations of the Amphotericin B derivatives and the parent compound for a specified period (e.g., 1-4 hours) at 37°C. A positive control (e.g., Triton X-100 or distilled water to induce 100% hemolysis) and a negative control (PBS) are included.[21]

  • Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[21]

Murine Model of Invasive Aspergillosis

This in vivo model is crucial for evaluating the efficacy of novel antifungal agents in a living organism.

Protocol:

  • Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are immunosuppressed to render them susceptible to Aspergillus fumigatus infection. A common regimen involves the intraperitoneal administration of cyclophosphamide and subcutaneous administration of cortisone acetate on specific days before and after infection.[22][23][24]

  • Infection: Mice are infected with Aspergillus fumigatus conidia via intranasal instillation or inhalation in an aerosol chamber. The inoculum size is a critical parameter and is typically in the range of 10^5 to 10^7 conidia per mouse.[22][23]

  • Treatment: Treatment with the novel Amphotericin B derivative or control (e.g., vehicle or conventional AmB) is initiated at a defined time point post-infection (e.g., 24 hours) and administered for a specified duration and dose.

  • Efficacy Assessment: The efficacy of the treatment is evaluated based on several endpoints, including:

    • Survival: Monitoring and recording the survival of mice over a period of time (e.g., 14-21 days).

    • Fungal Burden: Quantifying the fungal load in target organs (e.g., lungs, kidneys, brain) by plating homogenized tissue on agar plates and counting colony-forming units (CFUs) or by quantitative PCR (qPCR).[22]

    • Histopathology: Examining tissue sections for signs of fungal invasion, inflammation, and tissue damage.

Visualizations of Key Concepts and Workflows

Mechanism of Action: The Sterol Sponge Model

The following diagram illustrates the proposed "sterol sponge" mechanism of action for next-generation Amphotericin B derivatives like AM-2-19, which selectively extract ergosterol from fungal cell membranes.

SterolSpongeMechanism cluster_fungal Fungal Cell Membrane cluster_mammalian Mammalian Cell Membrane FungalMembrane Ergosterol (within membrane) ExtractedErgosterol Extracted Ergosterol FungalMembrane->ExtractedErgosterol Extraction MammalianMembrane Cholesterol (within membrane) ReducedToxicity Reduced Toxicity MammalianMembrane->ReducedToxicity Minimal Interaction AmB_Derivative Novel AmB Derivative (e.g., AM-2-19) AmB_Derivative->FungalMembrane High Affinity Binding AmB_Derivative->MammalianMembrane Low Affinity FungalCellDeath Fungal Cell Death ExtractedErgosterol->FungalCellDeath Leads to

Caption: The "Sterol Sponge" mechanism of novel Amphotericin B derivatives.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the typical workflow for the preclinical evaluation of a novel Amphotericin B derivative.

PreclinicalWorkflow Start Synthesis of Novel Derivative InVitro In Vitro Testing Start->InVitro MIC Antifungal Susceptibility (MIC Determination) InVitro->MIC Hemolysis Hemolytic Activity Assay InVitro->Hemolysis InVivo In Vivo Efficacy (Murine Model) InVitro->InVivo Promising Candidates Efficacy Survival & Fungal Burden InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity LeadCandidate Lead Candidate Selection InVivo->LeadCandidate

Caption: Preclinical evaluation workflow for novel Amphotericin B derivatives.

Conclusion and Future Directions

The development of novel Amphotericin B derivatives represents a significant advancement in the fight against invasive fungal infections. By leveraging a deeper understanding of the drug's mechanism of action, researchers are successfully designing new molecules with a markedly improved safety profile without compromising their potent antifungal activity. The data on next-generation polyenes like SF001 (AM-2-19) are particularly encouraging, demonstrating the potential to overcome the long-standing challenge of AmB-associated toxicity.

Future research will likely focus on:

  • Further optimization of lead compounds: Fine-tuning the chemical structure to further enhance efficacy and reduce any residual toxicity.

  • Broadening the spectrum of activity: Testing new derivatives against a wider range of clinically relevant and emerging fungal pathogens.

  • Investigating mechanisms of resistance: Understanding how fungi might develop resistance to these novel derivatives.

  • Clinical translation: Moving the most promising candidates from preclinical studies into human clinical trials to confirm their safety and efficacy.

The continued exploration of novel Amphotericin B derivatives holds the promise of providing safer and more effective treatments for patients suffering from life-threatening fungal diseases.

References

Navigating the Labyrinth of Resistance: An In-depth Technical Guide to Early-Stage Research on Amphotericin B Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB), a polyene macrolide, has long been a cornerstone in the treatment of severe systemic fungal infections. Its broad spectrum of activity and fungicidal nature have made it an indispensable tool in the clinician's arsenal. However, the emergence of AmB resistance, though still relatively uncommon, poses a significant threat to patient outcomes and underscores the urgent need for a deeper understanding of the molecular mechanisms underpinning this phenomenon. This technical guide provides a comprehensive overview of the core mechanisms of AmB resistance at the early research stage, focusing on alterations in the fungal cell membrane, the oxidative stress response, and cell wall remodeling. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge and tools necessary to investigate these resistance pathways.

Core Mechanisms of Amphotericin B Resistance

The primary mode of action of Amphotericin B involves binding to ergosterol, the principal sterol in the fungal cell membrane. This interaction leads to the formation of pores, causing leakage of intracellular ions and ultimately cell death.[1] Resistance to AmB has evolved through several key strategies employed by fungal pathogens.

Alterations in the Ergosterol Biosynthesis Pathway

The most well-documented mechanism of AmB resistance involves qualitative and quantitative changes in the ergosterol content of the fungal cell membrane.[2] Mutations in the ERG genes, which encode the enzymes responsible for ergosterol biosynthesis, can lead to a decrease in the total amount of ergosterol or the accumulation of alternative sterol intermediates that have a lower binding affinity for AmB.[3]

Key genes implicated in this pathway include ERG2, ERG3, ERG5, ERG6, and ERG11.[3] For instance, mutations in ERG3, which encodes a C-5 sterol desaturase, can lead to the accumulation of sterols lacking the C-5,6 double bond, a key feature for AmB binding. Similarly, mutations in ERG6, encoding a C-24 sterol methyltransferase, can also alter the final sterol composition.[2]

Table 1: Minimum Inhibitory Concentrations (MICs) of Amphotericin B against Susceptible and Resistant Fungal Isolates

Fungal SpeciesIsolate TypeAmphotericin B MIC (µg/mL)Reference
Candida albicansSusceptible0.25 - 1.0[4][5]
Candida albicansResistant> 1.0[5]
Candida parapsilosisResistant> 1.0[5]
Candida tropicalisResistant> 1.0[5]
Candida kefyrWild-Type0.25 - 1.0[6]
Candida kefyrReduced SusceptibilityNot specified[6]
Candida aurisSusceptible0.25[7]
Candida aurisResistant2.0[7]

Table 2: Changes in Sterol Composition in Amphotericin B Resistant Fungi

Fungal SpeciesIsolate TypePredominant Sterol(s)Ergosterol Percentage of Total SterolsReference
Candida albicans SC5314Wild-TypeErgosterolHigh[8][9]
Candida albicans SC5314-ARAmB-ResistantEburicol, LanosterolLow[8][9]
Candida kefyr ATCC 28838Wild-TypeErgosterol, Ergosta-5,7-dienol64% - 72.8%[6]
Candida kefyr (rs-AMB isolates)AmB-ResistantLacked ergosterol0%[6]
The Role of the Oxidative Stress Response

Recent evidence suggests that AmB's fungicidal activity is not solely dependent on pore formation but also involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[10] Consequently, an enhanced ability to detoxify ROS can contribute to AmB resistance. Fungal cells possess sophisticated antioxidant systems, including enzymes such as superoxide dismutase (SOD) and catalase, which can neutralize harmful ROS. Upregulation of the genes encoding these enzymes has been observed in AmB-resistant isolates.

Cell Wall Remodeling

The fungal cell wall, a dynamic structure composed primarily of β-glucans, chitin, and mannoproteins, plays a crucial role in maintaining cellular integrity and acts as a barrier against antifungal agents. Alterations in cell wall composition and thickness have been linked to AmB resistance. An increase in the β-glucan content, for instance, can sequester AmB molecules, preventing them from reaching their primary target, ergosterol, in the cell membrane.

Experimental Protocols

Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the susceptibility of a fungal isolate to an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) M27-A document provides a standardized broth microdilution method for yeasts.[11][12][13][14]

Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A)

  • Medium Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS.

  • Inoculum Preparation: Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: Prepare serial twofold dilutions of Amphotericin B in RPMI medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.[15]

  • Inoculation and Incubation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted drug. Include a drug-free well as a growth control. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control. This can be assessed visually or spectrophotometrically.

Quantification of Ergosterol Content

Quantifying the total ergosterol content is crucial for investigating resistance mechanisms involving alterations in the cell membrane.

Protocol: Spectrophotometric Quantification of Ergosterol

  • Cell Lysis and Saponification: Harvest fungal cells from a liquid culture and wash with sterile water. Resuspend the cell pellet in a solution of 25% alcoholic potassium hydroxide (w/v). Incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: After cooling, add a mixture of sterile water and n-heptane to the saponified sample. Vortex vigorously to extract the non-saponifiable sterols into the n-heptane layer.

  • Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance spectrum from 230 to 300 nm using a spectrophotometer. Ergosterol exhibits a characteristic four-peaked curve with a maximum absorbance at 281.5 nm.

  • Calculation: The ergosterol content can be calculated based on the absorbance values at 281.5 nm and 230 nm, taking into account the dry weight of the fungal cells.[16]

Measurement of Cell Wall Components

Analyzing the composition of the fungal cell wall, particularly the levels of β-glucan and chitin, can provide insights into resistance mechanisms involving cell wall remodeling.

Protocol: Quantification of β-Glucan and Chitin

  • Cell Wall Isolation: Harvest fungal cells and mechanically disrupt them using glass beads. Wash the cell wall fraction extensively with salt solutions and water to remove cytoplasmic contents.

  • Acid Hydrolysis: Treat the isolated cell walls with sulfuric acid to hydrolyze the polysaccharides into their constituent monosaccharides (glucose from glucan and glucosamine from chitin).[17]

  • Chromatographic Quantification: Neutralize the hydrolysate and analyze the monosaccharide content using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[17][18]

  • Enzymatic Digestion (Alternative Method): Alternatively, specific enzymes such as β-1,3-glucanase and chitinase can be used to digest the cell wall, and the released glucose and N-acetylglucosamine can be quantified using colorimetric assays.

Gene Expression Analysis

Studying the expression levels of genes involved in ergosterol biosynthesis, oxidative stress response, and cell wall integrity pathways can reveal the molecular basis of resistance.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Grow fungal cultures with and without sub-inhibitory concentrations of Amphotericin B. Harvest the cells and extract total RNA using a suitable method (e.g., hot phenol or commercial kits).

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers for the target genes (e.g., ERG genes, SOD, catalase) and a reference gene (e.g., actin or GAPDH) for normalization. Use a fluorescent dye such as SYBR Green to monitor the amplification of DNA in real-time.

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.[19]

Measurement of Reactive Oxygen Species (ROS)

Assessing the intracellular accumulation of ROS is essential for understanding the role of oxidative stress in AmB's mechanism of action and resistance.

Protocol: Dihydrorhodamine 123 (DHR123) Assay

  • Cell Preparation: Grow fungal cells to the mid-logarithmic phase and wash them with a suitable buffer (e.g., PBS).

  • Loading with DHR123: Resuspend the cells in buffer containing Dihydrorhodamine 123, a cell-permeable dye that fluoresces upon oxidation by ROS. Incubate in the dark to allow for dye uptake.

  • Amphotericin B Treatment: Add Amphotericin B to the cell suspension and incubate for the desired time.

  • Flow Cytometry or Fluorometry: Measure the fluorescence intensity of the cells using a flow cytometer or a microplate fluorometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[20]

Site-Directed Mutagenesis

To definitively establish the role of a specific gene or mutation in AmB resistance, site-directed mutagenesis can be employed to introduce or revert mutations in the gene of interest.[21]

Protocol: CRISPR-Cas9 Mediated Gene Editing in Candida albicans

  • Guide RNA (gRNA) Design and Cloning: Design a gRNA specific to the target gene. Clone the gRNA sequence into a suitable expression vector.

  • Repair Template Design: Design a repair template containing the desired mutation (e.g., a point mutation or a gene deletion cassette) flanked by homology arms corresponding to the regions upstream and downstream of the target site.

  • Transformation: Co-transform Candida albicans protoplasts with the Cas9 expression plasmid, the gRNA expression plasmid, and the repair template.

  • Selection and Screening: Select for transformants on appropriate selection media. Screen the transformants by PCR and sequencing to confirm the desired genetic modification.[22]

Visualizing the Pathways of Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_resistance Amphotericin B Resistance Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (ERG1) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (ERG11) No Pore Formation No Pore Formation Lanosterol->No Pore Formation Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol C-14 reductase Fecosterol Fecosterol Zymosterol->Fecosterol C-8,7 isomerase (ERG2) Zymosterol->No Pore Formation Episterol Episterol Fecosterol->Episterol C-5,6 desaturase (ERG3) Ignosterol Ignosterol Fecosterol->Ignosterol C-24 methyltransferase (ERG6) Fecosterol->No Pore Formation Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol C-24(28) reductase Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol C-22 desaturase (ERG5) AmB Amphotericin B Ergosterol->AmB Binding Pore Formation Pore Formation AmB->Pore Formation Cell Death Cell Death Pore Formation->Cell Death ERG11_mutation ERG11 mutation ERG11_mutation->Lanosterol Accumulation ERG3_mutation ERG3 mutation ERG3_mutation->Fecosterol Accumulation ERG6_mutation ERG6 mutation ERG6_mutation->Zymosterol Accumulation Resistance Resistance No Pore Formation->Resistance

Caption: Ergosterol biosynthesis pathway and points of disruption leading to Amphotericin B resistance.

Oxidative_Stress_Response cluster_AmB_Action Amphotericin B Action cluster_Resistance_Mechanism Resistance Mechanism AmB Amphotericin B ROS_Production Reactive Oxygen Species (ROS) Production AmB->ROS_Production Induces Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_Production->Oxidative_Damage Causes SOD Superoxide Dismutase (SOD) ROS_Production->SOD Catalase Catalase ROS_Production->Catalase Cell_Death Cell_Death Oxidative_Damage->Cell_Death Upregulation Upregulation of Antioxidant Genes Upregulation->SOD Increases Upregulation->Catalase Increases Reduced_Oxidative_Damage Reduced_Oxidative_Damage SOD->Reduced_Oxidative_Damage Detoxifies ROS Catalase->Reduced_Oxidative_Damage Detoxifies ROS Cell_Survival Cell_Survival Reduced_Oxidative_Damage->Cell_Survival

Caption: Role of the oxidative stress response in Amphotericin B action and resistance.

Cell_Wall_Integrity_Pathway cluster_Stimulus Cell Wall Stress cluster_CWI_Pathway Cell Wall Integrity (CWI) Pathway AmB_Stress Amphotericin B PKC1 Pkc1 AmB_Stress->PKC1 Activates Other_Stress Other Stressors (e.g., Caspofungin) Other_Stress->PKC1 Activates BCK1 Bck1 (MAPKKK) PKC1->BCK1 MKK1_2 Mkk1/2 (MAPKK) BCK1->MKK1_2 MKC1 Mkc1/Slt2 (MAPK) MKK1_2->MKC1 RLM1 Rlm1 (Transcription Factor) MKC1->RLM1 Cell_Wall_Synthesis_Genes Cell Wall Synthesis Genes (e.g., FKS1) RLM1->Cell_Wall_Synthesis_Genes Activates Cell_Wall_Remodeling Cell Wall Remodeling (Increased β-glucan) Cell_Wall_Synthesis_Genes->Cell_Wall_Remodeling Leads to AmB_Resistance AmB_Resistance Cell_Wall_Remodeling->AmB_Resistance Contributes to

Caption: The Cell Wall Integrity (CWI) signaling pathway and its role in Amphotericin B resistance.

Experimental_Workflow_Gene_Expression Start Start Fungal_Culture Culture Fungal Isolates (Susceptible vs. Resistant) Start->Fungal_Culture AmB_Treatment Treat with sub-MIC Amphotericin B Fungal_Culture->AmB_Treatment RNA_Extraction Total RNA Extraction AmB_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (Target & Reference Genes) cDNA_Synthesis->qRT_PCR Data_Analysis Relative Gene Expression Analysis (ΔΔCt) qRT_PCR->Data_Analysis Conclusion Identify Differentially Expressed Genes Data_Analysis->Conclusion

Caption: Experimental workflow for analyzing gene expression changes in response to Amphotericin B.

Conclusion and Future Directions

The mechanisms underlying Amphotericin B resistance are multifaceted, involving intricate alterations in the fungal cell's membrane, its ability to cope with oxidative stress, and the dynamic nature of its cell wall. The experimental protocols and data presented in this guide provide a foundational framework for researchers to delve into these complex processes. Future research should focus on the interplay between these different resistance mechanisms and the identification of novel genetic determinants of resistance through genome-wide association studies. A deeper understanding of these pathways will be instrumental in the development of new therapeutic strategies to overcome AmB resistance and preserve the efficacy of this life-saving antifungal agent.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Liposomal Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of liposomal amphotericin B (LAmB), a critical antifungal agent. It synthesizes data from preclinical and clinical studies to offer insights into its mechanism of action, distribution, and dose-effect relationships.

Mechanism of Action

Liposomal amphotericin B (AmBisome®) is a unique lipid formulation that incorporates the active drug, amphotericin B, into a small, unilamellar liposomal vesicle.[1][2] This formulation significantly reduces the toxicity associated with conventional amphotericin B deoxycholate (DAmB) while retaining its potent antifungal activity.[3][4][5]

The primary mechanism involves the liposome acting as a delivery vehicle.[6] The liposomes preferentially bind to the fungal cell wall.[1] Following binding, the liposome is disrupted, and amphotericin B is released.[6] The drug then binds to ergosterol, a primary component of the fungal cell membrane, with a higher affinity than it has for cholesterol in mammalian cell membranes.[1][6] This binding leads to the formation of transmembrane channels or pores, causing leakage of essential monovalent ions (Na+, K+, H+, Cl-) and ultimately leading to fungal cell death.[6][7]

G cluster_delivery Drug Delivery cluster_action Antifungal Action LAmB Liposomal Amphotericin B (LAmB) in Circulation Fungus Fungal Cell LAmB->Fungus Preferential Binding to Fungal Cell Wall Release Amphotericin B Released Fungus->Release Ergosterol Binds to Ergosterol in Fungal Membrane Release->Ergosterol Pore Pore Formation Ergosterol->Pore Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Death Fungal Cell Death Leakage->Death G cluster_fungus Fungal Pathogen cluster_neutrophil Neutrophil Response Aspergillus Aspergillus fumigatus TLR2 TLR2 Aspergillus->TLR2 TLR4 TLR4 Aspergillus->TLR4 ProInflammatory Pro-inflammatory Cytokine Release (e.g., TNF-α) TLR2->ProInflammatory Strongly Activated Antifungal Optimized Antifungal Activity (Oxidative/Non-oxidative killing) TLR4->Antifungal Activated DAmB Amphotericin B Deoxycholate (DAmB) DAmB->TLR2 Potentiates LAmB Liposomal Amphotericin B (LAmB) LAmB->TLR2 Attenuates LAmB->TLR4 Diverts Signal to G cluster_sampling Blood Sample Collection start Start Infusion (Time 0) end End Infusion (Time 2h) start->end LAmB 3 mg/kg p4 p0 p1 p2 p3 p5 p6 p7 p8 p9 p10 p11

References

Methodological & Application

Application Note and Protocol for Determining Amphotericin B Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Amphotericin B against fungal isolates. The primary method described is the broth microdilution assay, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Amphotericin B is a polyene antifungal agent that remains a cornerstone in the treatment of invasive fungal infections. Determining the in vitro susceptibility of fungal isolates to Amphotericin B is crucial for guiding therapeutic decisions and monitoring for the emergence of resistance. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document outlines a standardized protocol for determining the Amphotericin B MIC.

Principle of the Method

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of Amphotericin B in a liquid growth medium. Following incubation, the microdilution wells are examined for visible growth. The MIC is the lowest concentration of Amphotericin B that shows no visible growth.

Materials and Reagents

  • Amphotericin B powder (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate

  • 0.165 M Morpholinepropanesulfonic acid (MOPS) buffer

  • Sterile, round-bottom 96-well microtiter plates

  • Sterile, disposable inoculation loops or swabs

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer

  • Vortex mixer

  • Sterile saline (0.85% NaCl)

  • Sterile water

  • Fungal isolates for testing

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC® 22019™, Candida krusei ATCC® 6258™)[1][2]

Experimental Protocol: Broth Microdilution

Preparation of Amphotericin B Stock Solution
  • Prepare a stock solution of Amphotericin B by dissolving the powder in DMSO to a concentration of 1600 µg/mL.

  • Further dilute this stock solution in RPMI 1640 medium to create working solutions for the serial dilutions.

Preparation of Inoculum
  • Subculture the fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours (for yeasts) or until sufficient sporulation occurs (for molds).

  • Harvest the fungal growth using a sterile swab or loop and suspend it in sterile saline.

  • For yeasts, adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • For molds, allow heavy particles to settle for 3-5 minutes and adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4–5 x 10^4 CFU/mL.[3]

  • Dilute the adjusted inoculum suspension in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 x 10^3 CFU/mL for yeasts and 0.4–5 x 10^4 CFU/mL for molds in the microtiter plate wells.[4]

Preparation of Microdilution Plates
  • Prepare serial twofold dilutions of Amphotericin B in RPMI 1640 medium in the 96-well microtiter plates. The typical concentration range to test for Amphotericin B is 0.03 to 16 µg/mL.[3][5]

  • Dispense 100 µL of each Amphotericin B dilution into the appropriate wells.

  • Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) on each plate.

Incubation
  • Incubate the inoculated microtiter plates at 35°C.

  • Incubation times vary depending on the organism:

    • Yeasts: 24-48 hours.[4]

    • Molds (e.g., Aspergillus spp.): 48 hours.[3][5]

    • Rapidly growing molds (e.g., Rhizopus spp.): 24 hours.[3]

Reading the MIC
  • Examine the microtiter plates for visible growth.

  • The MIC is the lowest concentration of Amphotericin B at which there is 100% inhibition of growth compared to the growth control well.[5][6]

Quality Control
  • Perform quality control testing with each batch of MIC determinations using recommended QC strains.

  • The MIC values for the QC strains should fall within the established ranges.

Data Presentation

Table 1: Quality Control Ranges for Amphotericin B
Quality Control StrainCLSI MIC Range (µg/mL)
Candida parapsilosis ATCC® 22019™0.25 - 1.0
Candida krusei ATCC® 6258™0.5 - 2.0
Paecilomyces variotii ATCC® MYA-36301.0 - 4.0[7][8]
Table 2: Typical Amphotericin B MIC Ranges for Common Fungal Pathogens
Fungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Candida albicans0.25[1]0.5[1]0.125 - 1.0[1]
Candida glabrata0.51.00.25 - 2.0[1]
Candida parapsilosis0.5[1]1.00.125 - 1.0[1]
Aspergillus fumigatus1.02.00.25 - 2.0
Aspergillus flavus1.02.00.5 - 2.0
Aspergillus niger1.02.00.5 - 2.0
Aspergillus terreus1.02.00.5 - 4.0
Fusarium spp.2.04.01.0 - 8.0
Rhizopus arrhizus0.51.00.25 - 2.0

Note: MIC ranges can vary based on geographic location and patient population.

Visualization of Experimental Workflow

AmphotericinB_MIC_Workflow prep_stock Prepare Amphotericin B Stock Solution (1600 µg/mL in DMSO) serial_dilution Perform Serial Two-fold Dilutions of Amphotericin B in RPMI 1640 prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate_plate Inoculate 96-well Plate with Diluted Inoculum prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubation Incubate at 35°C (24-48 hours) inoculate_plate->incubation read_mic Read MIC (Lowest concentration with 100% growth inhibition) incubation->read_mic qc Quality Control (with ATCC strains) qc->serial_dilution

Caption: Workflow for Amphotericin B Broth Microdilution MIC Determination.

References

Application Notes and Protocols: Laboratory Preparation of Amphotericin B Lipid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale preparation of Amphotericin B (AmB) lipid formulations. The included methodologies cover common techniques such as thin-film hydration, solvent injection, and microfluidics. This document also presents key quantitative data and characterization methods to guide researchers in developing and evaluating their own AmB lipid nanoparticles.

Introduction

Amphotericin B is a potent, broad-spectrum antifungal agent, but its clinical use is often limited by significant nephrotoxicity. Encapsulating AmB within lipid-based carriers, such as liposomes and lipid nanoparticles, has been a successful strategy to reduce its toxicity while maintaining or even enhancing its therapeutic efficacy.[1][2] These lipid formulations alter the pharmacokinetic profile of the drug, leading to preferential accumulation in tissues of the reticuloendothelial system and reduced exposure to the kidneys.[3] This document outlines key laboratory techniques for the preparation of these advanced drug delivery systems.

Preparation Techniques: A Comparative Overview

Several methods can be employed to prepare AmB lipid formulations in a laboratory setting. The choice of technique often depends on the desired particle characteristics, scale of production, and available equipment.

Preparation TechniquePrincipleAdvantagesDisadvantages
Thin-Film Hydration Lipids and drug are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is subsequently hydrated with an aqueous buffer to form liposomes.Simple, well-established method; high encapsulation efficiency for lipophilic drugs.[4]Tends to produce large, polydisperse liposomes requiring further size reduction; potential for residual solvent.[5]
Solvent Injection An organic solution of lipids and drug is rapidly injected into an aqueous phase, leading to the spontaneous formation of nanoparticles.Rapid and simple; can produce small, unilamellar vesicles.[6]Encapsulation efficiency can be lower for some drugs; requires careful control of injection rate and mixing.
Microfluidics Precise mixing of a lipid-organic solvent stream with an aqueous stream in a microfluidic device, leading to controlled nanoprecipitation.Highly reproducible; precise control over particle size and distribution; scalable.[6][7]Requires specialized microfluidic equipment.

Experimental Protocols

Thin-Film Hydration Method

This method, also known as the Bangham method, is a conventional and widely used technique for preparing liposomes.[4]

Materials and Equipment:

  • Amphotericin B

  • Phospholipids (e.g., Hydrogenated Soy Phosphatidylcholine (HSPC), Distearoylphosphatidylglycerol (DSPG))[8]

  • Cholesterol[8]

  • Organic solvents (e.g., Chloroform, Methanol)[9]

  • Aqueous buffer (e.g., 10 mM citrate buffer, pH 5.5)[6]

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid and Drug Dissolution: Dissolve the desired amounts of lipids (e.g., HSPC, DSPG, cholesterol) and Amphotericin B in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[9]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 65°C) to form a thin, uniform lipid film on the inner surface of the flask.[9]

  • Film Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the aqueous buffer, pre-heated to a temperature above the lipid phase transition temperature, to the flask containing the dry lipid film.[5]

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, resulting in the formation of multilamellar vesicles (MLVs). This suspension will appear milky.

  • Size Reduction (Sonication): To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.[8]

  • Size Reduction (Extrusion): For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 10-20 passes).

Workflow for Thin-Film Hydration:

G Workflow for Thin-Film Hydration Method cluster_0 Preparation cluster_1 Size Reduction cluster_2 Final Product A Dissolve Lipids & AmB in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Dry Lipid Film (High Vacuum) B->C D Hydrate Film with Aqueous Buffer C->D E Form Multilamellar Vesicles (MLVs) D->E F Sonication E->F G Extrusion F->G H Homogeneous Liposomal AmB G->H

Caption: Workflow of the Thin-Film Hydration Method.

Solvent Injection Method

This technique involves the rapid precipitation of lipids and drug from an organic solution upon injection into an aqueous phase. The ethanol injection method is a common variation.[6]

Materials and Equipment:

  • Amphotericin B

  • Phospholipids and Cholesterol

  • Ethanol (or other water-miscible organic solvent)

  • Aqueous phase (e.g., distilled water or buffer)

  • Syringe pump

  • Stirred vessel (e.g., beaker with a magnetic stirrer)

  • Rotary evaporator (for solvent removal)

Protocol:

  • Solution Preparation: Dissolve the lipids and Amphotericin B in a minimal amount of ethanol to create a concentrated lipid-drug solution.

  • Aqueous Phase Preparation: Place the aqueous phase in a beaker and stir at a constant, moderate speed.

  • Injection: Using a syringe pump, inject the ethanolic lipid-drug solution at a slow and controlled rate into the stirred aqueous phase. The rapid dilution of ethanol causes the lipids and drug to precipitate, forming small unilamellar vesicles.

  • Solvent Removal: Remove the ethanol from the liposomal suspension using a rotary evaporator under reduced pressure.

  • Concentration (Optional): If necessary, concentrate the liposome suspension using ultrafiltration.

Workflow for Solvent Injection:

G Workflow for Solvent Injection Method cluster_0 Preparation cluster_1 Formation cluster_2 Purification cluster_3 Final Product A Dissolve Lipids & AmB in Ethanol C Inject Ethanolic Solution into Aqueous Phase A->C B Prepare Aqueous Phase B->C D Spontaneous Vesicle Formation C->D E Remove Ethanol (Rotary Evaporation) D->E F Liposomal AmB E->F

Caption: Workflow of the Solvent Injection Method.

Microfluidic Method (Hydrodynamic Flow Focusing)

Microfluidics offers a highly controlled and reproducible method for preparing lipid nanoparticles.[7] Hydrodynamic flow focusing is a common microfluidic technique used for this purpose.

Materials and Equipment:

  • Amphotericin B

  • Phospholipids (e.g., HSPC, DSPG)[7]

  • Organic solvent (e.g., ethanol, chloroform)[7]

  • Aqueous phase (e.g., 0.9% sodium chloride solution)[7]

  • Microfluidic device with a hydrodynamic focusing geometry

  • Syringe pumps (at least two)

  • Heating system (e.g., water bath) for temperature control

Protocol:

  • Solution Preparation:

    • Solvent-Lipid Phase: Dissolve the lipids (e.g., HSPC and DSPG in a 1:1 molar ratio) in a suitable organic solvent mixture (e.g., chloroform:ethanol 1:1 v/v). Dissolve Amphotericin B in ethanol acidified with HCl. Mix the two solutions to form the final solvent-lipid phase.[7]

    • Aqueous Phase: Prepare the aqueous phase (e.g., 0.9% NaCl solution).[7]

  • System Setup: Heat both the solvent-lipid phase and the aqueous phase to a controlled temperature (e.g., 65°C).[7]

  • Microfluidic Mixing: Using syringe pumps, introduce the solvent-lipid phase through the central channel of the microfluidic device and the aqueous phase through the side channels. The aqueous phase hydrodynamically focuses the solvent-lipid stream, leading to rapid mixing and nanoprecipitation of the lipid nanoparticles.

  • Collection: Collect the resulting nanoparticle suspension from the outlet of the microfluidic device.

  • Purification: The collected suspension may be further purified, for example by dialysis, to remove the organic solvent.

Workflow for Microfluidic Method:

G Workflow for Microfluidic Method cluster_0 Solution Preparation cluster_1 Microfluidic Processing cluster_2 Post-Processing cluster_3 Final Product A Prepare Solvent-Lipid Phase with AmB C Pump Solutions into Microfluidic Device A->C B Prepare Aqueous Phase B->C D Hydrodynamic Flow Focusing and Nanoprecipitation C->D E Collect Nanoparticle Suspension D->E F Purification (e.g., Dialysis) E->F G AmB Lipid Nanoparticles F->G

Caption: Workflow of the Microfluidic Method.

Characterization Protocols

Particle Size and Zeta Potential

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Protocol:

  • Dilute the AmB lipid formulation with an appropriate aqueous medium (e.g., the buffer used for hydration) to a suitable concentration for DLS analysis.

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size (z-average diameter) and polydispersity index (PDI) at a fixed scattering angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C).

  • For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the particles.

Encapsulation Efficiency and Drug Loading

Instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector

Protocol:

  • Separation of Free Drug: Separate the unencapsulated AmB from the lipid formulation. This can be achieved by methods such as:

    • Ultracentrifugation: Centrifuge the sample at high speed (e.g., 45,000 x g) to pellet the lipid nanoparticles. The supernatant will contain the free drug.[8]

    • Size Exclusion Chromatography: Pass the sample through a size exclusion column to separate the larger lipid nanoparticles from the smaller, free drug molecules.

  • Quantification of Total and Free Drug:

    • Total Drug: Disrupt a known volume of the original formulation using a suitable solvent (e.g., methanol or a chloroform:methanol mixture) to release the encapsulated AmB.[7] Quantify the AmB concentration using a validated HPLC method.

    • Free Drug: Quantify the AmB concentration in the supernatant or the collected fractions containing the free drug from the separation step using the same HPLC method.

  • Calculation:

    • Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL): %DL = (Mass of Encapsulated Drug / Total Mass of Lipid and Drug) x 100

Quantitative Data Summary

The following tables summarize representative quantitative data for AmB lipid formulations prepared by different methods, as reported in the literature.

Table 1: Physicochemical Properties of AmB Lipid Formulations

Preparation MethodLipid Composition (molar ratio)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Thin-Film HydrationHSPC:Cholesterol:DSPG (2:1:0.8)<100<0.2>90[6][8]
Thin-Film HydrationHSPC:Cholesterol (7:2)115 - 364->85[10]
Microfluidics (HFF)HSPC:DSPG:AmB (1:1:2)~90 - 300~0.02 - 0.2-[6]
Solvent Injection-150.3 - 263.9≤0.32-[9]
Supercritical FluidPhospholipids, Ascorbic Acid, Cholesterol~137-~90[8]
Nanostructured Lipid Carriers-~218~0.3~92.7[1]

Note: The values presented are indicative and can vary significantly based on the specific experimental conditions.

Conclusion

The choice of preparation method for Amphotericin B lipid formulations has a profound impact on the resulting physicochemical properties, which in turn influence the in vivo performance of the drug delivery system. The thin-film hydration method is a robust and accessible technique for initial laboratory-scale preparations. The solvent injection method offers a rapid alternative, while microfluidics provides unparalleled control and reproducibility. Careful characterization of particle size, zeta potential, and drug loading is crucial for the development of safe and effective AmB lipid formulations. These application notes and protocols provide a foundational guide for researchers venturing into the formulation of lipid-based Amphotericin B delivery systems.

References

Application Notes & Protocols: Experimental Setup for Studying Amphotericin B in Combination with Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amphotericin B (AmB), a polyene macrolide, remains a cornerstone in the treatment of severe invasive fungal infections. Its broad spectrum of activity is attributed to its ability to bind to ergosterol, a primary component of the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately, cell death.[1] Despite its efficacy, its use is often limited by significant toxicities, particularly nephrotoxicity.[2] Furthermore, the emergence of drug-resistant fungal strains presents a growing challenge.[1]

Combination therapy, pairing Amphotericin B with other antifungal agents, is a promising strategy to enhance efficacy, reduce the required dosage and associated toxicity, and overcome resistance.[1][3] Evaluating the nature of the interaction between AmB and other antifungals—be it synergistic, additive, indifferent, or antagonistic—is crucial for developing effective therapeutic regimens.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to design and execute experiments for studying Amphotericin B in combination with other antifungal agents, such as azoles (e.g., fluconazole, posaconazole) and echinocandins (e.g., caspofungin).

Key Experimental Assays for Combination Studies

A multi-faceted approach involving both in vitro and in vivo models is essential to comprehensively evaluate antifungal combinations.

In Vitro Assays

In vitro testing is the foundational step for screening and quantifying the interaction between antifungal agents.

  • Checkerboard Microdilution Assay: This is the most common method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.[4][5] Two drugs are tested in a two-dimensional serial dilution format to identify the Minimum Inhibitory Concentration (MIC) of each drug, both alone and in combination.[6]

  • Time-Kill Curve Analysis: This dynamic method assesses the rate and extent of fungal killing over time.[7] It provides crucial information on whether a combination is fungicidal (≥3-log10 reduction in CFU/ml) or fungistatic and can reveal time-dependent synergistic or antagonistic effects that may be missed by endpoint assays like the checkerboard.[8][9]

  • Biofilm Assays: Fungal biofilms are notoriously resistant to antimicrobial agents. Evaluating the efficacy of AmB combinations against pre-formed biofilms or their formation is critical, as these structures are common in clinical infections.[1] The Sessile MIC (sMIC) can be determined using a modified checkerboard method.

In Vivo Models

In vivo studies are necessary to validate in vitro findings and assess the therapeutic efficacy of drug combinations in a complex biological system.

  • Murine Models of Disseminated Infection: Immunocompromised mouse models are the gold standard for evaluating antifungal efficacy.[2][10] Key endpoints include animal survival rates and the reduction of fungal burden (measured in Colony Forming Units, CFU) in target organs like the kidneys, brain, or lungs.[10][11]

  • Caenorhabditis elegans Model: The nematode C. elegans serves as a valuable preliminary in vivo model.[12] It is a cost-effective and high-throughput alternative for screening promising drug combinations identified in vitro before moving to more complex mammalian models.[12] Efficacy is typically measured by the survival rate of the infected nematodes.[12]

Data Presentation

Quantitative data from combination studies should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Synergy Data from Checkerboard Assay
Fungal IsolateAntifungal AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
Candida albicans SC5314Amphotericin B0.50.1250.5Synergy
Fluconazole2.00.5
Aspergillus fumigatus FMR 7739Amphotericin B1.00.51.0Additive
Posaconazole0.250.125
Candida auris B11220Amphotericin B1.00.250.375Synergy
Caspofungin0.50.0625
  • Fractional Inhibitory Concentration Index (FICI) is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[4]

  • Interpretation of FICI: Synergy (≤0.5), Additive (>0.5 to 1.0), Indifference (>1.0 to 4.0), Antagonism (>4.0).[4][13]

Table 2: In Vivo Efficacy Data from Murine Model of Disseminated Aspergillosis
Treatment GroupDosage (mg/kg)Mean Survival (Days)Fungal Burden (log10 CFU/kidney ± SD)
Control (Vehicle)-85.2 ± 0.4
Amphotericin B0.8153.1 ± 0.6
Posaconazole4094.9 ± 0.5
AmB + Posaconazole0.8 + 40211.9 ± 0.5†
  • *P < 0.05 compared to Control.

  • †P < 0.05 compared to monotherapy groups.

  • Data is hypothetical and based on trends observed in studies such as Capilla et al.[11]

Experimental Protocols

Protocol: Checkerboard Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[14]

Materials:

  • 96-well flat-bottom microtiter plates

  • Amphotericin B and second test antifungal

  • RPMI-1640 medium, buffered with MOPS to pH 7.0

  • Fungal isolate

  • Spectrophotometer and incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[8]

  • Drug Dilution:

    • Along the y-axis (rows A-G), prepare serial two-fold dilutions of Amphotericin B in RPMI-1640 at 2x the final desired concentration. Add 50 µL of each dilution to the wells.

    • Along the x-axis (columns 1-10), prepare serial two-fold dilutions of the second antifungal agent at 2x the final desired concentration. Add 50 µL of each dilution to the wells.

    • This creates a matrix of drug combinations.

  • Controls:

    • Row H: Include wells with only AmB dilutions (no second drug) to determine its MIC.

    • Column 11: Include wells with only the second drug's dilutions to determine its MIC.

    • Column 12, Row H: Include a drug-free well for a growth control.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC, which is the lowest concentration of the drug(s) that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control.

  • Calculation: Calculate the FICI for each combination that inhibits growth to determine the nature of the interaction.

Checkerboard_Workflow cluster_plate 96-Well Plate Setup start Start: Prepare Fungal Inoculum (0.5 McFarland) prep_amb Prepare 2x Serial Dilutions of Amphotericin B start->prep_amb prep_drugB Prepare 2x Serial Dilutions of Second Antifungal start->prep_drugB dispense_amb Dispense 50µL AmB Dilutions into Rows A-G prep_amb->dispense_amb dispense_drugB Dispense 50µL Drug B Dilutions into Columns 1-10 prep_drugB->dispense_drugB add_inoculum Add 100µL Fungal Inoculum to All Wells dispense_amb->add_inoculum dispense_drugB->add_inoculum incubate Incubate Plate (35°C, 24-48h) add_inoculum->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic calc_fici Calculate FICI (FIC_A + FIC_B) read_mic->calc_fici interpret Interpret Interaction: Synergy, Additive, Indifference, Antagonism calc_fici->interpret end End interpret->end

Workflow for the Checkerboard Microdilution Assay.
Protocol: Time-Kill Curve Analysis

This protocol is based on standardized methods proposed to minimize interstudy variation.[7]

Materials:

  • Fungal isolate and culture media (e.g., RPMI-1640)

  • Amphotericin B and second test antifungal

  • Shaking incubator, sterile tubes, spiral plater or manual plating supplies

  • Sabouraud Dextrose Agar plates

Procedure:

  • Inoculum Preparation: Prepare a starting inoculum of approximately 10⁵ CFU/mL in RPMI-1640 medium.[7]

  • Test Setup: Prepare tubes with the following conditions:

    • Growth Control (no drug)

    • Amphotericin B alone (at a specified concentration, e.g., MIC)

    • Second antifungal alone (at its MIC)

    • Combination of Amphotericin B and the second antifungal (at their respective MICs)

  • Incubation and Sampling: Incubate all tubes at 35°C with agitation.[7] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of the collected aliquots and plate them onto Sabouraud Dextrose Agar.

  • Colony Counting: Incubate the plates for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[9]

    • Antagonism is defined as a ≥2 log10 increase in CFU/mL with the combination compared to the least active single agent.[9]

    • Fungicidal activity is defined as a ≥3 log10 (99.9%) reduction in CFU/mL from the starting inoculum.[8]

Time_Kill_Workflow start Start: Prepare Fungal Inoculum (~10^5 CFU/mL) setup Set Up Test Tubes: 1. Growth Control 2. AmB Alone 3. Drug B Alone 4. AmB + Drug B start->setup incubate Incubate with Agitation (35°C) setup->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) incubate->sampling sampling->incubate continue incubation dilute Perform Serial Dilutions sampling->dilute plate Plate onto Agar dilute->plate count Incubate & Count Colonies (CFU/mL) plate->count plot Plot log10 CFU/mL vs. Time count->plot interpret Analyze Curves for Synergy, Antagonism, or Fungicidal Activity plot->interpret end End interpret->end

Workflow for Time-Kill Curve Analysis.

Mechanisms of Interaction and Signaling Pathways

Understanding the mechanism of action for each drug is key to predicting and interpreting their interaction.

  • Amphotericin B: Binds directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular ions and cell death.[1]

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a crucial step in the ergosterol biosynthesis pathway.[1]

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.

Potential for Antagonism: A common theoretical concern is the combination of AmB with azoles.[15] Since azoles deplete the membrane's ergosterol content, they reduce the available binding sites for AmB, which could lead to an antagonistic interaction.[16] However, clinical evidence of antagonism is not always apparent, and interactions can be complex and dependent on timing and concentration.[15][17]

Potential for Synergy: Combining AmB with an echinocandin can be synergistic. The echinocandin-induced damage to the cell wall may increase the penetration of AmB to the cell membrane, enhancing its effect.[3]

Antifungal_Mechanisms cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane glucan β-(1,3)-D-glucan ergosterol Ergosterol lanosterol Lanosterol enzyme Lanosterol 14α-demethylase lanosterol->enzyme catalysis enzyme->ergosterol synthesis amb Amphotericin B amb->ergosterol BINDS TO & DISRUPTS azole Azole Antifungal azole->enzyme INHIBITS azole->amb Potential Antagonism: Azoles reduce the target (ergosterol) required for AmB activity echino Echinocandin echino->glucan INHIBITS SYNTHESIS

Simplified diagram of antifungal drug targets.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Amphotericin B in Tissue Samples

Application Notes and Protocols for Amphotericin B in Treating Systemic Fungal Infections in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amphotericin B (AmB) in preclinical animal models of systemic fungal infections. This document includes detailed experimental protocols, comparative data on different AmB formulations, and diagrams of relevant biological pathways and experimental workflows.

Introduction

Amphotericin B is a polyene antifungal agent that has been a cornerstone for treating severe systemic fungal infections for decades.[1][2][3] Its broad spectrum of activity covers a wide range of pathogenic fungi.[1][2] However, the conventional formulation, Amphotericin B deoxycholate (C-AmB), is associated with significant toxicities, particularly nephrotoxicity.[4][5][6] To mitigate these adverse effects and improve the therapeutic index, lipid-based formulations have been developed, including liposomal Amphotericin B (L-AmB) and Amphotericin B lipid complex (ABLC).[6][7] Animal models are indispensable tools for the preclinical evaluation of the efficacy and safety of these formulations.[8][9]

Mechanism of Action

Amphotericin B's primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[1][10][11] This binding leads to the formation of transmembrane channels that disrupt the membrane's integrity, causing leakage of essential intracellular ions and ultimately leading to fungal cell death.[1][10][11] While AmB has a higher affinity for ergosterol than for cholesterol (the predominant sterol in mammalian cell membranes), its interaction with cholesterol is responsible for its dose-limiting toxicity.[1][11]

AmB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Mechanism of action of Amphotericin B.

Host Immune Response to Fungal Infections

The innate immune system provides the first line of defense against fungal pathogens.[12][13] Pattern recognition receptors (PRRs) on the surface of innate immune cells, such as macrophages and dendritic cells, recognize pathogen-associated molecular patterns (PAMPs) on fungal cell walls.[14][15] Key PRRs in antifungal immunity include C-type lectin receptors (CLRs) like Dectin-1 and Toll-like receptors (TLRs).[14] Upon recognition, these receptors trigger downstream signaling cascades that lead to phagocytosis, the production of inflammatory cytokines, and the activation of adaptive immune responses, primarily involving Th1 and Th17 cells.[12][14]

Fungus Fungal Pathogen (e.g., Candida, Aspergillus) PRRs Pattern Recognition Receptors (Dectin-1, TLRs) Fungus->PRRs Recognized by ImmuneCells Innate Immune Cells (Macrophages, Dendritic Cells) PRRs->ImmuneCells Expressed on Signaling Intracellular Signaling (e.g., CARD9, NF-κB) ImmuneCells->Signaling Initiates Cytokines Cytokine Production (TNF-α, IL-1β, IL-6) Signaling->Cytokines Leads to AdaptiveImmunity Adaptive Immune Response (Th1, Th17 differentiation) Signaling->AdaptiveImmunity Promotes

Host innate immune recognition of fungal pathogens.

Comparative Efficacy and Toxicity of Amphotericin B Formulations in Animal Models

Lipid-based formulations of Amphotericin B have been developed to reduce the nephrotoxicity associated with the conventional deoxycholate formulation, allowing for the administration of higher doses and improving the therapeutic index.[5][6][7]

Table 1: Comparative Efficacy of Amphotericin B Formulations in Murine Models of Systemic Fungal Infections

Fungal PathogenAnimal ModelAmphotericin B FormulationDosage (mg/kg/day)OutcomeReference
Aspergillus fumigatusNeutropenic MiceL-AmB vs. ABLC5ABLC showed faster reduction in fungal burden at 24h.[16]
Aspergillus fumigatusNeutropenic MiceL-AmB vs. ABLC10Similar rates of fungal clearance.[16]
Rhizopus oryzaeNeutropenic MiceL-AmB vs. ABLC5ABLC had higher lung concentrations and better fungal clearance.[17]
Candida albicansNormal and Neutropenic MiceC-AmB vs. Fluconazole, Itraconazole0.1 - 4C-AmB was highly effective in reducing kidney fungal burden in normal mice; less effective in neutropenic mice.[18]
Candida aurisNeutropenic MiceC-AmB1Efficacy varied by clade; increased survival against East Asian clade isolates.[19]

Table 2: Comparative Toxicity of Amphotericin B Formulations in Animal Models

Animal ModelAmphotericin B FormulationDosage (mg/kg)Key Toxicity FindingsReference
Uninfected C57Bl/6 MiceL-AmB (AmBisome®) vs. L-AmB (generic)50 (single dose)80% mortality with generic L-AmB, 0% with AmBisome®.[20]
RatsC-AmB vs. AmB in microemulsion1 (multiple doses)C-AmB showed histologically demonstrable renal lesions; M-AmB did not.[4]
BALB/c MiceC-AmB vs. Liposomal AmB (Kalsome™10)N/AC-AmB caused a significant increase in serum creatinine and BUN; minimal impairment with liposomal formulation.[5]
RatsC-AmB vs. AmB in triglyceride-rich emulsionN/ALD50 increased from 4.2 mg/kg (C-AmB) to 12.0 mg/kg (emulsion).[21]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of animal studies. The following are generalized protocols for inducing systemic fungal infections and evaluating the efficacy of Amphotericin B.

Protocol 1: Induction of Systemic Candidiasis in Mice

This protocol is adapted from established methods for inducing disseminated candidiasis.[8][22]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth and agar plates

  • Sterile phosphate-buffered saline (PBS)

  • Hemocytometer

  • 8- to 10-week-old mice (e.g., BALB/c or C57BL/6)

  • Insulin syringes with 27-gauge needles

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of C. albicans into 10 mL of YPD broth.

    • Incubate at 30°C with shaking for 18-24 hours.[22]

    • Harvest the yeast cells by centrifugation.

    • Wash the cells twice with sterile PBS.

    • Resuspend the pellet in sterile PBS and determine the cell concentration using a hemocytometer.

    • Adjust the final concentration to 5 x 10^5 cells/mL in PBS for a typical inoculum of 1 x 10^5 cells in 0.2 mL.

  • Infection:

    • Anesthetize the mice if necessary (follow institutional guidelines).

    • Inject 0.2 mL of the prepared C. albicans suspension intravenously via the lateral tail vein.

Protocol 2: Induction of Invasive Aspergillosis in Immunocompromised Mice

This protocol is based on commonly used models of pulmonary aspergillosis.[23][24]

Materials:

  • Aspergillus fumigatus strain (e.g., AF293)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile PBS with 0.05% Tween 80

  • Hemocytometer

  • Immunosuppressive agents (e.g., cyclophosphamide and cortisone acetate)

  • 8- to 10-week-old mice

  • Intranasal or intratracheal inoculation equipment

Procedure:

  • Immunosuppression:

    • Administer cyclophosphamide (e.g., 150 mg/kg intraperitoneally) on days -4 and -1 relative to infection.

    • Administer cortisone acetate (e.g., 250 mg/kg subcutaneously) on day -1.

    • (Note: Immunosuppression regimens should be optimized and approved by the institutional animal care and use committee).

  • Inoculum Preparation:

    • Grow A. fumigatus on SDA plates for 5-7 days at 37°C.

    • Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Wash the conidia twice with sterile PBS.

    • Count the conidia using a hemocytometer and adjust the concentration to 1 x 10^7 conidia/mL in PBS.

  • Infection:

    • Anesthetize the mice.

    • Administer 20-30 µL of the conidial suspension via intranasal instillation.[25]

Protocol 3: Preparation and Administration of Amphotericin B Formulations

Materials:

  • Amphotericin B deoxycholate (C-AmB), Liposomal Amphotericin B (L-AmB), or Amphotericin B Lipid Complex (ABLC)

  • Sterile 5% dextrose in water (D5W)

  • Sterile syringes and needles

Procedure:

  • Reconstitution:

    • Reconstitute the lyophilized powder of the respective Amphotericin B formulation according to the manufacturer's instructions, typically with sterile water for injection.

    • Further dilute the reconstituted drug in D5W to the desired final concentration for injection. Do not use saline , as it can cause the drug to precipitate.

  • Administration:

    • Administer the prepared Amphotericin B solution intravenously via the lateral tail vein.

    • The volume of injection should be consistent across all animals (typically 0.1-0.2 mL).

    • Treatment is usually initiated 24 hours post-infection and continued daily for a specified duration (e.g., 5-7 days).[17]

Protocol 4: Assessment of Fungal Burden

Materials:

  • Sterile surgical instruments

  • Sterile PBS

  • Tissue homogenizer

  • SDA or YPD agar plates containing antibiotics (e.g., chloramphenicol) to inhibit bacterial growth

  • Incubator

Procedure:

  • Tissue Collection:

    • At predetermined time points or at the end of the study, humanely euthanize the mice.

    • Aseptically harvest target organs (e.g., kidneys, lungs, spleen, brain).

  • Homogenization:

    • Weigh each organ.

    • Homogenize the tissues in a known volume of sterile PBS (e.g., 1-2 mL).[22]

  • Plating and Incubation:

    • Prepare serial dilutions of the tissue homogenates in sterile PBS.

    • Plate 100 µL of each dilution onto agar plates.

    • Incubate the plates at 37°C for 24-48 hours.[22]

  • Quantification:

    • Count the number of colony-forming units (CFU) on the plates.

    • Calculate the fungal burden as CFU per gram of tissue.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for evaluating antifungal efficacy in an animal model and the signaling pathways involved in Amphotericin B's immunomodulatory effects.

Model Animal Model Selection (e.g., Immunocompromised Mice) Infection Induction of Systemic Fungal Infection Model->Infection Treatment Treatment Groups (Vehicle, C-AmB, L-AmB, ABLC) Infection->Treatment Monitoring Daily Monitoring (Survival, Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint FungalBurden Fungal Burden (CFU) in Target Organs Endpoint->FungalBurden Histology Histopathology Endpoint->Histology Toxicity Toxicity Assessment (e.g., Kidney Function) Endpoint->Toxicity

Typical experimental workflow for in vivo antifungal efficacy studies.

In addition to its direct fungicidal activity, Amphotericin B can also modulate the host immune response. It has been shown to activate Toll-like receptors (TLR2 and TLR4) on immune cells, leading to the production of pro-inflammatory cytokines.[26]

AmB Amphotericin B TLRs TLR2/TLR4 Activation (on Immune Cells) AmB->TLRs Activates Signaling Downstream Signaling (MyD88-dependent) TLRs->Signaling Initiates Cytokines Pro-inflammatory Cytokine Release Signaling->Cytokines Leads to ImmuneMod Enhanced Antifungal Immunity Cytokines->ImmuneMod Contributes to

Immunomodulatory signaling pathway of Amphotericin B.

References

Application Notes and Protocols for Inducing Amphotericin B Resistance in Laboratory Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the laboratory induction of Amphotericin B (AmB) resistance in various fungal strains. The primary method described is serial passage in the presence of sub-inhibitory concentrations of the antifungal agent, a well-established technique for studying the evolution of drug resistance in microorganisms.

Introduction

Amphotericin B, a polyene antifungal, has been a cornerstone in the treatment of invasive fungal infections for decades. Its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane, leading to membrane disruption and cell death. While clinically significant resistance to Amphotericin B remains relatively uncommon compared to other antifungal classes, the emergence of resistant strains is a growing concern. Understanding the mechanisms and dynamics of AmB resistance is crucial for the development of new antifungal strategies and for monitoring the efficacy of existing treatments.

The protocols outlined below provide a framework for inducing and characterizing Amphotericin B resistance in a controlled laboratory setting. This enables researchers to study the genetic and phenotypic changes associated with resistance, investigate the fitness costs of resistance, and screen for new compounds that may overcome resistance mechanisms.

Data Presentation: Quantitative Outcomes of Amphotericin B Resistance Induction

The following table summarizes quantitative data from various studies on the experimental induction of Amphotericin B resistance. This data provides a reference for expected outcomes and parameters for experimental design.

Fungal SpeciesMethod of Resistance InductionDuration of InductionAmphotericin B Concentration RangeResulting MIC Fold IncreaseReference(s)
Candida albicansSerial PassageNot specifiedStarting with sub-MIC concentrationsNot specified[1]
Candida albicansSelection of heterozygous ERG11 mutantNot specified10 µg/mLNot specified (resistant mutants obtained)[2][3]
Candida aurisSerial Passage with Extracellular VesiclesNot specifiedNot specifiedUp to 16-fold[4]
Candida kruseiSerial PassageNot specifiedIncreasing concentrationsNot specified (resistant strain developed)[1]
Aspergillus terreusNot specified (clinical isolates)Not applicableNot applicableMICs of resistant isolates >2 µg/mL[5]
Cryptococcus neoformansSerial PassageNot specifiedNot specifiedNo significant increase in serial clinical isolates[6][7]

Note: The development of resistance and the magnitude of the MIC increase can be highly strain-dependent and influenced by the specific experimental conditions.

Experimental Protocols

Protocol 1: Induction of Amphotericin B Resistance by Serial Passage

This protocol describes a generalized method for inducing Amphotericin B resistance in a fungal strain through repeated exposure to gradually increasing concentrations of the drug.

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Appropriate liquid culture medium (e.g., RPMI-1640 with MOPS buffer, Yeast Nitrogen Base with dextrose)

  • Amphotericin B stock solution (solubilized in DMSO)

  • Sterile culture tubes or microplates

  • Incubator with appropriate temperature and shaking conditions

  • Spectrophotometer or plate reader for turbidity measurements

  • Materials for Minimum Inhibitory Concentration (MIC) testing (see Protocol 2)

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of the parental fungal strain to Amphotericin B using a standardized method such as the CLSI M27-A3 or EUCAST E.DEF 7.3.2 for yeasts, or M38-A2 for filamentous fungi.[8][9][10]

  • Preparation of Inoculum: Prepare a standardized inoculum of the fungal strain from a fresh culture as per the guidelines used for MIC testing.

  • Initiation of Serial Passage:

    • In a sterile tube or well, inoculate the fungal suspension into fresh liquid medium containing Amphotericin B at a sub-inhibitory concentration (typically 0.25x to 0.5x the initial MIC).

    • Include a control culture with no Amphotericin B.

    • Incubate under appropriate conditions (e.g., 35-37°C with shaking) for 24-48 hours, or until visible growth is observed in the drug-containing culture.

  • Subsequent Passages:

    • After the incubation period, determine the turbidity of the cultures.

    • From the culture that grew at the highest concentration of Amphotericin B, transfer an aliquot (e.g., 1-10% of the total volume) to a new set of tubes or wells containing fresh medium with a two-fold serial dilution of Amphotericin B, starting from the concentration of the previous passage.

    • Repeat the incubation and passage steps.

  • Increasing Drug Concentration: Continue this process of daily or every-other-day passaging, gradually increasing the concentration of Amphotericin B as the fungus adapts and grows at higher concentrations.

  • Monitoring Resistance: Periodically (e.g., every 5-10 passages), determine the MIC of the passaged population to Amphotericin B (as described in Protocol 2) to monitor the development of resistance.

  • Isolation of Resistant Strains: Once a desired level of resistance is achieved (e.g., a significant fold-increase in MIC), the resistant population can be streaked onto solid agar plates to obtain single colonies. Individual colonies should then be tested for their MIC to confirm a stable resistant phenotype.

  • Cryopreservation: Resistant isolates should be stored as glycerol stocks at -80°C for future experiments.

Protocol 2: Determination of Amphotericin B Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Amphotericin B, based on EUCAST and CLSI guidelines.[8][9][10]

Materials:

  • Fungal isolate (parental or resistant strain)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Amphotericin B stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Amphotericin B Dilutions: Prepare a two-fold serial dilution of Amphotericin B in the microtiter plate using RPMI-1640 medium. The final concentration range should typically span from 0.03 to 16 µg/mL.[11]

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium, adjusted to a final concentration of 0.5 x 10^5 to 2.5 x 10^5 CFU/mL for yeasts or 1 x 10^5 to 5 x 10^5 CFU/mL for molds in the wells.[8]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the Amphotericin B dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of Amphotericin B that causes complete inhibition of visible growth. For spectrophotometric reading, it is the lowest concentration that shows a significant reduction (e.g., ≥90%) in turbidity compared to the growth control.[8]

Mandatory Visualizations

Experimental Workflow for Inducing Amphotericin B Resistance

G cluster_0 Initial Setup cluster_1 Serial Passage Cycle cluster_2 Monitoring and Isolation start Parental Fungal Strain mic1 Determine Initial MIC start->mic1 culture Culture in sub-MIC AmB mic1->culture incubation Incubate (24-48h) culture->incubation passage Passage to Increased AmB Concentration incubation->passage passage->culture mic2 Periodically Determine MIC passage->mic2 mic2->passage Continue Passaging isolate Isolate Resistant Colonies mic2->isolate store Cryopreserve Resistant Strain isolate->store

Caption: Workflow for inducing Amphotericin B resistance via serial passage.

Signaling Pathway of Amphotericin B Action and Resistance in Candida albicans

G cluster_0 Amphotericin B Action cluster_1 Stress Response cluster_2 Transcriptional Regulation of Ergosterol Biosynthesis cluster_3 Resistance Phenotype AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol binds Membrane Fungal Cell Membrane AmB->Membrane disrupts Ergosterol->Membrane component of Pore Pore Formation & Ergosterol Sequestration Membrane->Pore ROS Oxidative Stress Membrane->ROS Hsp90 Hsp90 Pore->Hsp90 induces stress ROS->Hsp90 Calcineurin Calcineurin Pathway Hsp90->Calcineurin stabilizes Upc2 Upc2 Calcineurin->Upc2 activates Adr1 Adr1 Calcineurin->Adr1 activates ERG_genes ERG Genes (ERG2, ERG3, ERG11, etc.) Upc2->ERG_genes regulates Adr1->ERG_genes regulates Altered_Ergosterol Altered Ergosterol Biosynthesis ERG_genes->Altered_Ergosterol Resistance Amphotericin B Resistance Altered_Ergosterol->Resistance

Caption: Signaling pathways in Amphotericin B action and resistance.

References

Troubleshooting & Optimization

Strategies to improve the solubility of Amphotericin B for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amphotericin B (AmB). This resource is designed for researchers, scientists, and drug development professionals to provide clear strategies and troubleshooting guidance for working with the poorly soluble, yet highly effective, antifungal agent Amphotericin B in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to dissolve pure Amphotericin B powder?

A: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving Amphotericin B powder. It can achieve concentrations of 30-40 mg/mL.[1][2][3] Dimethylformamide (DMF) is another option, but its solubilizing capacity is lower, typically in the range of 2-4 mg/mL.[1][2][3] For maximum solubility in aqueous buffers, it is recommended to first dissolve AmB in DMSO and then dilute it with the aqueous buffer of choice.[4]

Q2: How do I prepare a standard stock solution of Amphotericin B?

A: A standard stock solution can be prepared by dissolving Amphotericin B powder in 100% DMSO. A common concentration for stock solutions is 2.5 mg/mL.[2][5] For example, 25 mg of Amphotericin B can be dissolved in 10 mL of DMSO.[5] This stock solution is typically stable for up to one year when stored at -20°C.[5]

Q3: Why does my Amphotericin B precipitate when I add it to my cell culture medium?

A: Amphotericin B is practically insoluble in aqueous solutions at neutral pH (pH 6-7).[3][6] When a concentrated DMSO stock solution is diluted into a larger volume of aqueous culture medium (which is typically at a physiological pH of ~7.4), the AmB rapidly comes out of solution and forms a precipitate.[7] This is a common issue and is due to the hydrophobic nature of the AmB molecule.[6][7] Even commercially prepared aqueous solutions of AmB can form a precipitate, which may not fully redissolve upon mixing.

Q4: What are the different formulations of Amphotericin B that can improve its solubility for in vitro use?

A: To overcome the poor aqueous solubility, several formulations have been developed:

  • Deoxycholate Suspension (e.g., Fungizone®): This is a colloidal suspension where the bile salt sodium deoxycholate is used as a solubilizing agent to form micelles that entrap the AmB.[2][8] This is a common formulation for cell culture applications.[9]

  • Liposomal Formulations (e.g., AmBisome®): In these formulations, AmB is intercalated within a lipid bilayer of a small unilamellar vesicle (liposome).[10][11][12] This not only improves solubility but also reduces the toxicity to mammalian cells compared to the deoxycholate version.[10][13]

  • Cyclodextrin Complexes: Cyclodextrins, particularly gamma-cyclodextrins (γ-CD), can form inclusion complexes with AmB. The hydrophobic AmB molecule fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin renders the complex water-soluble.[14][15][16] This method can increase solubility by up to 200-fold.[14]

Q5: How can I increase the solubility of Amphotericin B in an aqueous assay buffer without using commercial formulations?

A: Besides using organic co-solvents like DMSO, you can manipulate the pH of the buffer. Amphotericin B solubility increases significantly at extreme pH values. It is soluble in water at approximately 0.1 mg/mL at pH 2 or pH 11.[1][17] However, it's crucial to consider the stability of AmB and the tolerance of your experimental system (e.g., cells, proteins) to these pH extremes. AmB is unstable at very high or low pH.[18]

Q6: What is the stability of Amphotericin B in solution?

A: The stability of AmB depends on the solvent, temperature, and exposure to light.

  • DMSO Stock Solution: Stable for up to one year when stored at -20°C.[5]

  • Aqueous/Culture Media: At 37°C, AmB is typically stable for about 3 days.[2]

  • Reconstituted Liposomal AmB: The reconstituted suspension (4 mg/mL in sterile water) is stable for up to 24 hours when stored at 2-8°C.[19] Once diluted in 5% dextrose for infusion, it should be used within 6 hours if kept at room temperature.[19] Solutions should be protected from light.[19]

Troubleshooting Guide

This guide addresses common problems encountered when working with Amphotericin B in vitro.

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately upon adding AmB stock to culture media. [7][20]1. Poor aqueous solubility: AmB is insoluble at neutral pH.[3][6]2. High final concentration: The concentration of AmB in the media exceeds its solubility limit.3. Insufficient mixing: The DMSO stock was not dispersed quickly enough upon addition to the aqueous medium.1. Use a solubilizing formulation: Switch to a deoxycholate-solubilized form (like Fungizone®) or a liposomal formulation (like AmBisome®).[2][10]2. Increase mixing: Add the DMSO stock dropwise to the medium while vortexing or stirring vigorously to facilitate rapid dispersion.3. Work with lower concentrations: If experimentally feasible, lower the final concentration of AmB.4. Prepare a cyclodextrin complex: Use γ-cyclodextrin to create a water-soluble inclusion complex before adding to the media.[14]
High cell toxicity or inconsistent cytotoxic effects are observed. 1. AmB Aggregation: The state of AmB aggregation can influence its toxicity. Soluble, self-associated forms can be more toxic to mammalian cells than larger, non-soluble aggregates.[21]2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.3. Precipitate-induced toxicity: Cell death can be caused by the physical presence of AmB precipitate.[20]1. Control for aggregation: Use a well-defined formulation like liposomal AmB, which has a more consistent particle size and reduced toxicity.[12][13]2. Limit DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and include a vehicle control (media with the same amount of DMSO) in your experiments.3. Filter the solution: After diluting the stock solution, if a fine precipitate is observed, consider filtering through a low-protein-binding filter (note: this may reduce the final AmB concentration). However, for liposomal formulations, do not use a filter with a pore size smaller than 1 micron.[19]
Inconsistent or non-reproducible results between experiments. 1. Variable AmB solubility/aggregation: Differences in solution preparation (e.g., mixing speed, temperature) can lead to different levels of soluble AmB.2. Degradation of AmB: AmB is sensitive to light and heat, and can degrade over time.[18]3. Inaccurate pipetting of stock: High viscosity of DMSO can lead to pipetting errors.1. Standardize protocols: Follow a strict, detailed protocol for solution preparation every time. Use a pre-solubilized or liposomal formulation for better consistency.2. Protect from light and prepare fresh: Prepare working solutions fresh for each experiment from a frozen stock and protect them from light.3. Use positive displacement pipettes: For viscous liquids like DMSO, use positive displacement pipettes or reverse pipetting techniques to ensure accurate measurement.

Quantitative Data Summary

Table 1: Solubility of Amphotericin B in Various Solvents
Solvent SystemConcentrationNotesReference(s)
Water (pH 6-7)< 1 µg/mLPractically insoluble[6]
Water (pH 2 or pH 11)~100 µg/mL (0.1 mg/mL)Soluble but may be unstable[1][17]
Dimethyl Sulfoxide (DMSO)30 - 40 mg/mLCommon solvent for stock solutions[1][2][3]
Dimethylformamide (DMF)2 - 4 mg/mLLess effective than DMSO[1][2][3]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mLAchieved by diluting a DMSO stock[4]
PEG 400/Propylene Glycol (50/50)> 1 mg/mLPotential non-aqueous system[22]
N,N-dimethylacetamide (DMA)~7.6 mg/mLSolubility increases dramatically with bile salts[22]
Table 2: Comparison of Common Amphotericin B Formulations
Formulation TypeCommon Name(s)Solubilization MechanismKey AdvantagesKey Disadvantages
Deoxycholate Complex Fungizone®[8][9]Micellar dispersion with a bile salt (sodium deoxycholate)[8]Widely used in cell culture, relatively inexpensive.Higher potential for toxicity compared to lipid formulations.[10] Can still precipitate.
Liposomal AmBisome®[10]Intercalation into a unilamellar lipid vesicle (liposome)[11][12]Significantly reduced toxicity, improved safety profile.[10][13]Higher cost, requires specific reconstitution protocol (no saline).[19]
Cyclodextrin Complex (Research/Custom)Formation of a host-guest inclusion complex with γ-cyclodextrin[14][15]High increase in aqueous solubility, potential for synergistic antifungal effect.[23]Not a standard commercial formulation, requires preparation.

Experimental Protocols

Protocol 1: Preparation of a Standard 2.5 mg/mL AmB Stock Solution in DMSO

Materials:

  • Amphotericin B powder (MW: 924.1 g/mol )

  • Anhydrous (100%) DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh 25 mg of Amphotericin B powder in a suitable container.[5]

  • Add 10 mL of 100% DMSO to the powder.[5]

  • Vortex vigorously until the powder is completely dissolved. The solution should be clear and yellow.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C, protected from light. The stock is stable for up to one year under these conditions.[5]

Protocol 2: Reconstitution of Lyophilized Liposomal Amphotericin B (AmBisome®)

Materials:

  • Vial of lyophilized liposomal Amphotericin B (e.g., 50 mg AmBisome®)

  • Sterile Water for Injection (WFI), preservative-free

  • 5% Dextrose in Water (D5W)

  • Sterile syringes and needles

  • 5-micron filter (often supplied with the product)[19][24]

Procedure: Step 1: Initial Reconstitution

  • Aseptically add 12 mL of Sterile WFI to the 50 mg vial of liposomal AmB. Do not use saline or solutions with preservatives. [19]

  • Immediately shake the vial vigorously for at least 30 seconds until the yellow suspension is completely and uniformly dispersed.[19][24]

  • The final concentration of this reconstituted suspension is 4 mg/mL.[19][24]

Step 2: Dilution for Use

  • Calculate the volume of the 4 mg/mL reconstituted suspension needed for your experiment.

  • Withdraw the calculated volume into a sterile syringe. Attach the provided 5-micron filter to the syringe.[25]

  • Inject the suspension through the filter into the appropriate volume of 5% Dextrose (D5W) to achieve the desired final concentration (typically between 0.2 and 2 mg/mL for administration).[19][24]

  • Mix the final dilution gently. The solution is now ready for use in your in vitro assay.

Protocol 3: Preparation of an Amphotericin B-Cyclodextrin (AmB-γ-CD) Complex

Materials:

  • Amphotericin B powder

  • Gamma-cyclodextrin (γ-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of γ-cyclodextrin in your desired aqueous buffer. The concentration will depend on the desired AmB solubility enhancement; a linear relationship is often observed.[14]

  • Slowly add Amphotericin B powder to the stirring cyclodextrin solution. A molar excess of cyclodextrin to AmB is required (e.g., a 1:100 molar ratio of AmB:γ-CD has been shown to be effective).[23]

  • Allow the mixture to stir at room temperature, protected from light, for several hours (e.g., 4-24 hours) to allow for complex formation.

  • The resulting solution may be filtered through a 0.22 µm filter to remove any un-complexed AmB. The filtrate contains the water-soluble AmB-γ-CD complex, ready for use.

Visualizations

Workflow_Solubilization_Strategy start Start: Need to Solubilize Amphotericin B q_commercial Is a commercial formulation (liposomal, deoxycholate) an option? start->q_commercial use_lipo Use Liposomal AmB (e.g., AmBisome) - Low toxicity - High consistency q_commercial->use_lipo Yes, low toxicity needed use_deoxy Use Deoxycholate AmB (e.g., Fungizone) - Cost-effective - Standard for cell culture q_commercial->use_deoxy Yes, standard method q_diy Need to prepare in-house? q_commercial->q_diy No prep_dmso Prepare DMSO Stock - Simple & Quick - High concentration q_diy->prep_dmso Yes, simple method use_cd Prepare Cyclodextrin Complex - High aqueous solubility - Reduced aggregation q_diy->use_cd Yes, need high aqueous solubility q_precip Does it precipitate in aqueous media? prep_dmso->q_precip precip_yes Precipitation is an issue q_precip->precip_yes Yes precip_no Acceptable for use q_precip->precip_no No precip_yes->use_cd

Caption: Workflow for selecting an Amphotericin B solubilization strategy.

Troubleshooting_Precipitation start Problem: Precipitate forms in media q_mixing How was the DMSO stock added to the media? start->q_mixing mix_slow Slowly, while vortexing/ stirring vigorously? q_mixing->mix_slow Good Mixing mix_fast Added all at once without rapid mixing? q_mixing->mix_fast Poor Mixing q_concentration Is precipitation still occurring? mix_slow->q_concentration improve_mixing Solution: Improve mixing technique. Add dropwise to stirring media. mix_fast->improve_mixing q_concentration->improve_mixing No, mixing was poor check_conc Check final AmB concentration. Is it too high? q_concentration->check_conc Yes lower_conc Solution: Lower final concentration if possible. check_conc->lower_conc Concentration is high change_formulation Solution: Switch to a pre-formulated solubilized version (Liposomal, Deoxycholate, or Cyclodextrin). check_conc->change_formulation Concentration is necessary

Caption: Decision tree for troubleshooting Amphotericin B precipitation.

Caption: Mechanisms of Amphotericin B solubilization agents.

References

Reducing non-specific binding of Amphotericin B in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Amphotericin B (AmB) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: My Amphotericin B solution appears cloudy or precipitates upon dilution. What is happening and how can I prevent this?

A1: Amphotericin B is poorly soluble in aqueous solutions at neutral pH and has a strong tendency to aggregate and precipitate.[1][2] The commercially available formulation often contains deoxycholate as a solubilizing agent, but dilution can still lead to aggregation.[1]

Troubleshooting:

  • Vehicle Selection: The choice of solvent is critical for maintaining AmB in a soluble state.[3] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[1] For final dilutions in aqueous media, the presence of a carrier or solubilizing agent is often necessary.

  • pH Adjustment: Amphotericin B is more soluble at acidic (pH 2) or alkaline (pH 11) conditions.[1][2] However, these pH values are often not compatible with biological experiments. If your experimental conditions allow, slight adjustments to the pH of your buffer might improve solubility.

  • Use of Solubilizing Agents: Formulations containing agents like deoxycholate are designed to improve solubility.[1] Ensure you are following the manufacturer's instructions for reconstitution and dilution to maintain a stable colloidal suspension.

  • Temperature Considerations: Heating AmB solutions can induce a "superaggregated" state, which in some cases has been shown to reduce toxicity while maintaining antifungal activity.[4][5] However, this should be carefully controlled and validated for your specific application.

Q2: I'm observing high variability in my experimental results with Amphotericin B. Could non-specific binding be the cause?

A2: Yes, high variability is a common indicator of non-specific binding. AmB is a lipophilic molecule and can adsorb to plastic surfaces of labware such as microplates, pipette tips, and tubes.[6][7] This reduces the actual concentration of AmB in your experiment, leading to inconsistent and inaccurate results.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high experimental variability.

Q3: What are the most effective blocking agents to reduce non-specific binding of Amphotericin B?

A3: Several blocking agents can be used to saturate non-specific binding sites on experimental surfaces. The choice of blocking agent may depend on the specific assay and materials being used.[8][9]

  • Bovine Serum Albumin (BSA): BSA is a widely used protein-based blocking agent that is effective in preventing the adsorption of hydrophobic molecules to plastic and glass surfaces.[6][8]

  • Non-ionic Surfactants (e.g., Tween 20): These detergents can disrupt hydrophobic interactions between AmB and surfaces.[6] They are often used at low concentrations in buffers.

  • Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP): These are synthetic polymers that can also be effective blocking agents, particularly in assays where protein-based blockers might interfere.[8]

  • Non-fat Dry Milk: While cost-effective, it may not be suitable for all applications, especially those involving phosphoprotein detection or biotinylated reagents.[8][9]

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)0.1 - 5% (w/v)Effective for various surfaces, can stabilize proteins.[6][8]Can cross-react with some antibodies, relatively expensive.[8]
Tween 200.05 - 0.1% (v/v)Reduces hydrophobic interactions, prevents binding to tubing.[6]May interfere with some biological interactions at higher concentrations.
Non-fat Dry Milk3 - 5% (w/v)Cost-effective, readily available.[8][9]Contains phosphoproteins and biotin, which can interfere with certain assays.[8]
Fish Gelatin0.1 - 1% (w/v)Low cross-reactivity with mammalian antibodies.[8]May not be as effective as BSA or milk in all situations.[8]

Q4: How does the aggregation state of Amphotericin B affect its activity and non-specific binding?

A4: The aggregation state of AmB is a critical determinant of its biological activity and toxicity.[10]

  • Monomeric AmB: Generally considered the most active form against fungal cells and less toxic to mammalian cells.[10] It is thought to be more selective for ergosterol (in fungal membranes) over cholesterol (in mammalian membranes).[11][12]

  • Aggregated/Superaggregated AmB: These forms are often associated with increased toxicity, particularly hemolysis.[4][5] However, some studies suggest that heat-induced "superaggregation" can lead to reduced toxicity.[4][5] Aggregated forms may also be more prone to non-specific binding due to their increased hydrophobicity.

Signaling Pathway of AmB Action and Interference by Non-Specific Binding:

cluster_0 Amphotericin B Mechanism of Action cluster_1 Interference by Non-Specific Binding AmB Amphotericin B (Monomeric) Ergosterol Ergosterol (Fungal Membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leakage Ion Leakage Pore->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death AmB_solution Amphotericin B in Solution NSB_surface Non-specific binding to surfaces AmB_solution->NSB_surface Aggregation Aggregation AmB_solution->Aggregation Reduced_conc Reduced effective concentration NSB_surface->Reduced_conc Aggregation->Reduced_conc Reduced_conc->AmB Less available

Caption: Mechanism of Amphotericin B action and its disruption.

Experimental Protocols

Protocol 1: Pre-treatment of Labware to Reduce Non-specific Binding

  • Prepare Blocking Solution: Prepare a solution of 1% (w/v) Bovine Serum Albumin (BSA) in your experimental buffer (e.g., PBS). Filter-sterilize the solution.

  • Incubate Labware: Fill or coat all plasticware (microplates, tubes, etc.) that will come into contact with Amphotericin B with the blocking solution.

  • Incubation Time and Temperature: Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[13]

  • Wash: Aspirate the blocking solution and wash the surfaces 2-3 times with sterile experimental buffer to remove any unbound BSA.

  • Drying: Allow the labware to air dry in a sterile environment before use.

Protocol 2: Preparation of a Stabilized Amphotericin B Working Solution

  • Stock Solution: Prepare a concentrated stock solution of Amphotericin B in 100% DMSO (e.g., 10 mg/mL).[1] Store in small aliquots at -20°C, protected from light.

  • Working Buffer: Prepare your final experimental buffer containing a stabilizing agent. Options include:

    • 0.1% (w/v) BSA

    • 0.05% (v/v) Tween 20

  • Dilution: Immediately before use, perform a serial dilution of the AmB stock solution into the working buffer to achieve the desired final concentration. Vortex gently between dilutions.

  • Use Immediately: Use the final working solution as quickly as possible to minimize aggregation over time.

Quantitative Data Summary

Table 1: Influence of Vehicle on Amphotericin B Solubility and Efficacy

Vehicle/FormulationKey FindingsReference
Deoxycholate (Fungizone®)Improves aqueous solubility but dissociation can occur upon dilution.[14][14]
Liposomal AmB (AmBisome®)Sequesters AmB, reducing unbound drug concentration and toxicity.[15][16][15][16]
Albumin MicrospheresShowed good dispersibility and efficacy in an in vivo model.[3][3]
N,N-dimethylacetamide with Sodium DeoxycholateSignificantly increased AmB solubility.[17][17]
Pyridoxal-5'-phosphate (PLP)Formed water-soluble adducts with AmB, achieving high concentrations.[18][18]

Table 2: Impact of Serum Proteins on Amphotericin B Binding

ProteinObservationSignificanceReference
Human Serum Albumin (HSA)AmB is highly bound (>95%) to plasma proteins, including HSA.[16][19] Binding to albumin can reduce toxicity.[20]The presence of serum in cell culture media can significantly impact the free concentration of AmB.[16][19][20]
Alpha-1-acid glycoprotein (AAG)Also contributes to the binding of AmB in plasma.[16][19]Similar to HSA, it can reduce the unbound, active fraction of the drug.[16][19]
LipoproteinsAmB binds strongly to plasma lipoproteins.[19]This interaction influences the drug's distribution and can be a factor in its toxicity profile.[19]

References

Troubleshooting inconsistent results in Amphotericin B susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Amphotericin B susceptibility testing.

Troubleshooting Guide

This guide addresses common issues encountered during Amphotericin B susceptibility testing in a question-and-answer format.

Question: Why am I seeing significant batch-to-batch variability in my Amphotericin B MIC results?

Answer: Batch-to-batch variability in Minimum Inhibitory Concentration (MIC) results for Amphotericin B can stem from several factors. One of the most critical is the composition of the testing medium. While RPMI-1640 is a standard medium, its composition can be antagonized by other complex, undefined media.[1][2] The stability of Amphotericin B itself can also be an issue, as it may be unstable in some commonly used fungal culture media, leading to inaccuracies, especially with slow-growing strains that require prolonged incubation.[3]

To minimize variability, it is crucial to adhere to standardized methodologies from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Ensure consistent preparation of all media and reagents, and always use quality control (QC) strains to monitor the performance of your assays.

Question: My MIC endpoints are difficult to read due to trailing growth. How can I interpret these results accurately?

Answer: The "trailing effect," characterized by reduced but persistent growth across a range of drug concentrations, is a known challenge in antifungal susceptibility testing.[4] This phenomenon can complicate visual determination of the MIC and lead to misclassification of susceptible isolates as resistant.[4]

Question: I am getting different MIC values when using different susceptibility testing methods (e.g., broth microdilution vs. Etest). Why is this happening and which result should I trust?

Answer: Discrepancies between different testing methods are not uncommon. Broth microdilution is considered the reference method by both CLSI and EUCAST. However, gradient diffusion methods like Etest are widely used for their convenience. Studies have shown that for Amphotericin B, Etest can produce a wider distribution of MICs compared to the tightly clustered results often seen with broth microdilution, potentially offering better discrimination between susceptible and resistant isolates.[6][7]

However, it's important to be aware that for certain species, such as Candida auris, some commercial methods, including Etest, have been associated with an overestimation of resistance.[8][9] When results are discordant, it is recommended to:

  • Confirm the result using the reference broth microdilution method.

  • Ensure that the recommended testing medium for the specific method is being used.[10]

  • Consult the latest guidelines from CLSI and EUCAST for species-specific recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended quality control (QC) strains and expected MIC/zone diameter ranges for Amphotericin B?

A1: Adherence to QC protocols is essential for ensuring the accuracy and reproducibility of susceptibility testing. The following table summarizes CLSI-recommended QC strains and their expected zone diameter ranges for disk diffusion testing.

Quality Control StrainAmphotericin B Disk Diffusion Zone Diameter Ranges (mm)
Paecilomyces variotii ATCC MYA-363015 to 24
Aspergillus fumigatus ATCC MYA-362618 to 25
Candida krusei ATCC 625818 to 27

Data sourced from CLSI documents.[11][12]

For broth microdilution, QC MIC limits have been established for specific mold-agent combinations. For example, for Paecilomyces variotii ATCC MYA-3630, the control limits for Amphotericin B are 1 to 4 µg/ml.[13]

Q2: How does the choice of culture medium affect Amphotericin B susceptibility results?

A2: The culture medium can significantly influence in vitro antifungal activity. While the activity of Amphotericin B is generally not as affected by the choice of medium as some other antifungals like miconazole[1], certain media can impact the results. Standardized media such as RPMI-1640 (recommended by CLSI) and Mueller-Hinton agar supplemented with glucose and methylene blue (for disk diffusion) are preferred to ensure inter-laboratory reproducibility.[14][15][16] Some studies have explored alternative media like Iso-Sensitest broth and Antibiotic Medium 3 to improve the detection of Amphotericin B resistance.[7][14][17]

Q3: What is the correct procedure for preparing the inoculum for Amphotericin B susceptibility testing?

A3: Proper inoculum preparation is a critical step for obtaining reliable results. The CLSI M27-A4 and M38-A2 documents provide detailed protocols. In general, the process involves:

  • Sub-culturing the yeast or mold on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.[14][16]

  • Preparing a suspension of the fungal cells in sterile saline.

  • Adjusting the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1 x 10^6 to 5 x 10^6 cells/ml for yeasts.[16]

  • Further diluting the standardized suspension in the test medium to achieve the final desired inoculum concentration.

Q4: Are there specific considerations for testing certain fungal species against Amphotericin B?

A4: Yes, some fungal species present unique challenges. For instance, Cryptococcus neoformans may require a longer incubation period (up to 72 hours).[18] The polysaccharide capsule of C. neoformans can also influence in vitro susceptibility, with larger capsules potentially correlating with increased resistance.[14] As mentioned earlier, testing Candida auris has been problematic with some commercial systems, which may overestimate resistance.[8][9][19] It is crucial to consult the latest guidelines for species-specific testing recommendations.

Experimental Protocols

Broth Microdilution Susceptibility Testing (Adapted from CLSI M27/M38)

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of Amphotericin B in dimethyl sulfoxide (DMSO).

  • Preparation of Microdilution Plates: Serially dilute the Amphotericin B stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentrations.

  • Inoculum Preparation:

    • Subculture the fungal isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.

    • Suspend several colonies in 5 ml of sterile 0.85% saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm.

    • Dilute the adjusted inoculum in RPMI-1640 medium to obtain a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 cells/ml.

  • Inoculation and Incubation: Inoculate each well of the microdilution plate with the prepared fungal suspension. Include a growth control well (without antifungal) and a sterility control well (without inoculum). Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing organisms).[18]

  • Reading the MIC: Determine the MIC as the lowest concentration of Amphotericin B that causes complete inhibition of visible growth.[5]

Disk Diffusion Susceptibility Testing (Adapted from CLSI M51-A)

  • Medium Preparation: Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/ml methylene blue. Ensure an agar depth of 4 mm.[16]

  • Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.[16]

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage. Allow the plate to dry for 5-15 minutes.[16]

  • Disk Application: Aseptically apply the Amphotericin B disks to the surface of the agar. Ensure disks are at least 24 mm apart.[16]

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[16]

  • Reading the Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters.

Visualizations

TroubleshootingWorkflow start Inconsistent Amphotericin B Susceptibility Results check_qc Review QC Strain Results (e.g., ATCC strains) start->check_qc qc_fail QC Out of Range check_qc->qc_fail Fail qc_pass QC Within Range check_qc->qc_pass Pass check_reagents Verify Media, Reagents, and Drug Integrity qc_fail->check_reagents check_protocol Review Experimental Protocol (Inoculum, Incubation, etc.) qc_fail->check_protocol retest Repeat Assay with New Reagents/QC check_reagents->retest check_protocol->retest check_endpoint Examine MIC Endpoint Reading (Trailing Growth?) qc_pass->check_endpoint endpoint_issue Difficulty in Reading Endpoint check_endpoint->endpoint_issue Yes endpoint_clear Endpoint Clear check_endpoint->endpoint_clear No use_spectro Use Spectrophotometer or Alternative Endpoint Definition endpoint_issue->use_spectro confirm_method Consider Alternative/ Reference Method (e.g., Broth Microdilution) use_spectro->confirm_method valid_result Report Validated Result confirm_method->valid_result check_species Investigate Species-Specific Issues (e.g., C. auris) endpoint_clear->check_species consult_guidelines Consult CLSI/EUCAST Guidelines check_species->consult_guidelines consult_guidelines->valid_result

Caption: Troubleshooting workflow for inconsistent results.

FactorsInfluencingTesting cluster_method Methodological Factors cluster_experimental Experimental Conditions cluster_reagent Reagent & Organism center Amphotericin B Susceptibility Result method_type Testing Method (Broth vs. Agar) method_type->center endpoint Endpoint Reading (Visual vs. Spectro) endpoint->center trailing Trailing Effect trailing->center medium Culture Medium Composition medium->center inoculum Inoculum Size and Preparation inoculum->center incubation Incubation Time and Temperature incubation->center drug_stability Drug Stability and Potency drug_stability->center organism Fungal Species and Strain organism->center qc QC Strain Performance qc->center

Caption: Factors influencing Amphotericin B testing.

References

Technical Support Center: Optimizing Amphotericin B Dosage for Fungal Biofilm Eradication Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Amphotericin B (AmB) dosage for fungal biofilm eradication studies.

Troubleshooting Guides

Issue: High variability in Minimum Biofilm Eradication Concentration (MBEC) results.

Possible Causes and Solutions:

  • Inconsistent Biofilm Formation: Ensure a standardized protocol for biofilm growth. Key parameters to control include:

    • Inoculum density: Use a spectrophotometer to standardize the initial cell concentration (e.g., 1 x 10^6 cells/mL).

    • Growth medium: Use a consistent and appropriate medium, such as RPMI-1640, which is commonly used for biofilm studies[1].

    • Incubation time: Allow sufficient time for mature biofilm formation, typically 24 to 48 hours[1].

    • Substrate: The material of the microtiter plate or other surfaces can influence biofilm formation. Polystyrene is commonly used[2].

  • Incomplete Removal of Planktonic Cells: Before adding Amphotericin B, wash the biofilms gently with a buffered saline solution (e.g., PBS) to remove non-adherent cells, which could otherwise skew the results[1].

  • Inaccurate Drug Concentration: Ensure accurate serial dilutions of Amphotericin B. Use appropriate solvents, such as dimethyl sulfoxide (DMSO), for initial stock solutions and ensure the final DMSO concentration does not affect fungal growth[1][3].

Issue: Amphotericin B appears ineffective against the fungal biofilm.

Possible Causes and Solutions:

  • Intrinsic Resistance of Biofilms: Fungal biofilms can be up to 1000 times more resistant to antifungal agents than their planktonic counterparts[4][5]. This is a known characteristic and may require significantly higher concentrations of AmB for eradication.

  • Suboptimal Amphotericin B Formulation: Conventional Amphotericin B deoxycholate may be less effective against biofilms compared to lipid formulations such as liposomal AmB (L-AmB) or AmB lipid complex (ABLC)[6][7][8]. Consider testing these alternative formulations, which have shown superior activity against Candida biofilms[6][8].

  • Presence of Persister Cells: Biofilms contain a subpopulation of dormant, highly tolerant cells known as "persister cells" that are not effectively killed by antifungals like Amphotericin B[1][4][9]. Eradication of these cells may require combination therapies or novel approaches.

  • Extracellular Matrix (ECM) Sequestration: The biofilm's ECM can bind to and sequester antifungal drugs, preventing them from reaching the fungal cells[9].

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for Amphotericin B in biofilm studies?

A1: The effective concentration of Amphotericin B can vary significantly depending on the fungal species, the AmB formulation used, and the maturity of the biofilm. For Candida albicans biofilms, Sessile Minimum Inhibitory Concentrations (SMICs) for liposomal Amphotericin B have been reported in the range of 0.125 mg/L, while conventional AmB may require much higher concentrations. It is recommended to test a broad range of concentrations, often from 0.063 to 256 µg/ml[6].

Q2: How can I improve the efficacy of Amphotericin B against fungal biofilms?

A2: Several strategies can enhance the anti-biofilm activity of Amphotericin B:

  • Combination Therapy: Synergistic effects have been observed when combining Amphotericin B with other agents. For instance, tigecycline has been shown to work synergistically with AmB against C. albicans biofilms[5]. The plant-derived compound tyrosol has also demonstrated a synergistic effect with AmB against biofilms of Candida krusei and Candida tropicalis[10].

  • Use of Lipid Formulations: As mentioned, lipid-based formulations of Amphotericin B generally exhibit better penetration and activity against fungal biofilms[6][7][8].

  • Targeting the Biofilm Matrix: Strategies aimed at disrupting the extracellular matrix can improve drug penetration and efficacy.

Q3: What are the primary mechanisms of Amphotericin B resistance in fungal biofilms?

A3: Fungal biofilm resistance to Amphotericin B is multifactorial and includes:

  • Extracellular Matrix (ECM): The ECM, particularly the presence of β-1,3 glucan and extracellular DNA (eDNA), can sequester AmB, preventing it from reaching the fungal cells[9].

  • Persister Cells: A small, dormant subpopulation of cells within the biofilm, known as persister cells, exhibit high tolerance to AmB[1][4][9]. These cells are phenotypic variants, not mutants, and can repopulate the biofilm after treatment cessation[1].

  • Altered Sterol Composition: The cell membranes of biofilm-embedded fungi may have a decreased ergosterol content. Since ergosterol is the primary target of Amphotericin B, its reduction can lead to decreased drug efficacy[1][7].

Data Presentation: Amphotericin B Susceptibility

Table 1: Sessile Minimum Inhibitory Concentrations (SMIC) of Amphotericin B Formulations against Candida spp. Biofilms

Fungal SpeciesAmB FormulationSMIC50 (µg/mL)Reference
Candida albicansLiposomal AmB0.25[6]
Candida albicansAmB lipid complex (ABLC)0.25[6]
Candida albicansConventional AmB> 64[6]
Candida parapsilosisLiposomal AmB1[6]
Candida parapsilosisAmB lipid complex (ABLC)0.25[6]
Candida parapsilosisConventional AmB> 64[6]

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Amphotericin B against Candida spp.

Fungal SpeciesAmB FormulationMBEC (mg/L)Reference
Candida albicansConventional AmB> 32[11]
Saprochaete clavataConventional AmB8 - 16[12]

Experimental Protocols

Protocol: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol is adapted from established methods for assessing the susceptibility of fungal biofilms to antimicrobial agents[13].

1. Biofilm Formation: a. Prepare a standardized fungal cell suspension (e.g., 1 x 10^6 cells/mL in RPMI-1640 medium) from an overnight culture. b. Dispense 200 µL of the cell suspension into the wells of a 96-well microtiter plate. c. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

2. Preparation of Amphotericin B Dilutions: a. Prepare a stock solution of Amphotericin B in an appropriate solvent (e.g., DMSO). b. Perform serial dilutions of Amphotericin B in fresh RPMI-1640 medium in a separate 96-well plate to achieve the desired concentration range. Include a drug-free control.

3. Exposure of Biofilm to Amphotericin B: a. Gently remove the medium from the biofilm plate using a pipette, being careful not to disturb the biofilm. b. Wash the biofilms twice with sterile PBS to remove non-adherent planktonic cells. c. Transfer the prepared Amphotericin B dilutions to the corresponding wells of the biofilm plate. d. Incubate the plate at 37°C for 24 hours.

4. Assessment of Biofilm Viability: a. Following incubation, remove the Amphotericin B-containing medium. b. Wash the biofilms again with sterile PBS. c. Add fresh growth medium to each well and disrupt the biofilm by vigorous pipetting or scraping. d. Perform serial dilutions of the resulting cell suspensions and plate them on appropriate agar plates (e.g., Sabouraud Dextrose Agar). e. Incubate the agar plates at 37°C for 24-48 hours and count the colony-forming units (CFUs).

5. Determination of MBEC: a. The MBEC is defined as the lowest concentration of Amphotericin B that results in no viable cells (no colony growth on the agar plates)[14].

Visualizations

experimental_workflow Experimental Workflow for AmB Dosage Optimization cluster_prep Preparation cluster_biofilm Biofilm Assay cluster_analysis Analysis prep_fungi Standardize Fungal Inoculum form_biofilm Form Biofilm (24-48h) prep_fungi->form_biofilm prep_amb Prepare AmB Serial Dilutions add_amb Add AmB to Biofilm prep_amb->add_amb wash_planktonic Wash Planktonic Cells form_biofilm->wash_planktonic wash_planktonic->add_amb incubate_amb Incubate (24h) add_amb->incubate_amb disrupt_biofilm Disrupt Biofilm incubate_amb->disrupt_biofilm plate_cells Plate for CFU Count disrupt_biofilm->plate_cells determine_mbec Determine MBEC plate_cells->determine_mbec

Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC) of Amphotericin B.

resistance_mechanisms Amphotericin B Resistance in Fungal Biofilms amb Amphotericin B ecm Extracellular Matrix (ECM) (β-1,3 glucan, eDNA) amb->ecm Sequestration fungal_cell Fungal Cell amb->fungal_cell Reduced Entry ergosterol Ergosterol in Cell Membrane amb->ergosterol Target Binding ecm->fungal_cell Blocks Access resistance Biofilm Resistance ecm->resistance fungal_cell->ergosterol Reduced Content fungal_cell->resistance persister Persister Cell (Dormant) persister->resistance High Tolerance

Caption: Key mechanisms contributing to Amphotericin B resistance in fungal biofilms.

References

How to prevent Amphotericin B degradation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of Amphotericin B in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Amphotericin B to degrade in solution?

Amphotericin B is a sensitive polyene antibiotic, and its stability in solution is primarily affected by four key factors:

  • Light Exposure: The conjugated double bond system in Amphotericin B's structure makes it highly susceptible to photodegradation, particularly from UV light.[1] This can lead to a significant loss of potency.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2]

  • pH: Amphotericin B is most stable in a neutral pH range. It undergoes rapid degradation in acidic (pH < 4) and alkaline (pH > 9) conditions.[3][4][5]

  • Oxidation: The molecule is prone to autoxidation, a process that can be catalyzed by environmental factors.[2][6]

Q2: What is the best solvent for preparing Amphotericin B stock solutions?

For research purposes, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent, capable of dissolving Amphotericin B at concentrations of 30–40 mg/ml.[7] For intravenous or clinical applications, reconstitution should be performed with Sterile Water for Injection, USP.[8][9] It is critical to avoid saline or solutions containing electrolytes for initial reconstitution, as they can cause the drug to precipitate.[8][9]

Q3: How should I store my Amphotericin B powder and stock solutions?

Proper storage is crucial to maintain the integrity of Amphotericin B. Recommendations vary based on the form:

  • Powder: The lyophilized powder should be stored under refrigeration at 2°C to 8°C and protected from light.[1][8]

  • DMSO Stock Solution: For long-term storage (up to one year), aliquots of the DMSO stock solution should be kept at -20°C in light-protected vials.[10] However, one study noted significant degradation in DMSO after 6 months at -20°C, suggesting periodic quality control is advisable.[11]

  • Aqueous Concentrate (reconstituted with sterile water): This solution can be stored in the dark for up to 24 hours at room temperature or for one week at 2°C to 8°C with minimal loss of potency.[8][9]

Q4: How does aggregation affect Amphotericin B stability and activity?

In aqueous solutions, Amphotericin B can exist in various states: as monomers, soluble oligomers, and non-soluble aggregates.[12] The state of aggregation is influenced by factors like concentration, pH, and the solvent used.[13] Research suggests that the aggregated form is more susceptible to oxidative degradation than the monomeric form.[5] Furthermore, the aggregation state can impact the drug's toxicity and efficacy.[12][14]

Troubleshooting Guide

Q: My Amphotericin B precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What happened and what should I do?

A: This is a common issue. Amphotericin B is poorly soluble in water at neutral pH.[7] When a concentrated DMSO stock is diluted into a larger volume of aqueous buffer or medium, the abrupt change in solvent polarity can cause the drug to precipitate out of solution.

  • Solution 1: Vigorously Mix. In many cases, thoroughly mixing or vortexing the solution after dilution can help redissolve the precipitate, or at least create a fine, usable suspension.[15] Even if a slight precipitate remains, the solution may still be suitable for use.[15]

  • Solution 2: Modify Dilution Technique. Instead of adding the Amphotericin B stock directly to the full volume of medium, try adding it to a smaller volume first while vortexing, and then add this intermediate dilution to the final volume.

  • Solution 3: Check pH. Ensure the pH of your final medium is within the optimal stability range of 5 to 7.[3][4]

  • Solution 4: Use a Solubilizing Agent. Formulations of Amphotericin B intended for aqueous use often include solubilizing agents like sodium deoxycholate to improve solubility and prevent precipitation.[7][15]

Q: I observe a yellowing of my Amphotericin B solution. Is it still usable?

A: A pale yellow color is normal for Amphotericin B solutions.[7][16] However, if the solution becomes markedly discolored or darkens over time, it may indicate significant degradation. This is often a result of light exposure.[17] It is recommended to discard any solution that shows a significant color change and prepare a fresh stock, ensuring it is protected from light.

Quantitative Stability Data

The stability of Amphotericin B is highly dependent on its formulation and storage conditions. The table below summarizes key quantitative data from various studies.

Preparation/FormulationSolvent/MediumStorage TemperatureLight ConditionDurationStability/PotencyCitation(s)
Reconstituted Concentrate (5 mg/mL)Sterile Water2°C to 8°CDark1 weekMinimal loss of potency[8][9]
Reconstituted Concentrate (5 mg/mL)Sterile WaterRoom TemperatureDark24 hoursMinimal loss of potency[8][9]
Stock SolutionDMSO-20°CDark1 yearStable[10]
Stock SolutionDMSO-20°CDark6 months>60% loss[11]
In CultureCell Culture Medium37°CN/A3 daysStable[7][15]
IV Infusion (0.1 mg/mL)5% Dextrose in WaterRoom TemperatureExposed to fluorescent lightUp to 24 hoursNo appreciable loss of activity[18]
Ophthalmic Solution5% Dextrose in Water22°CExposed to light13 daysPrecipitation and degradation observed[19]
Ophthalmic Solution5% Dextrose in Water4°CDark120 daysStable[19]

Experimental Protocols

Protocol: Preparation of a 2.5 mg/mL Amphotericin B Stock Solution in DMSO

This protocol describes the preparation of a standard stock solution for research applications.

Materials:

  • Amphotericin B powder (e.g., Sigma-Aldrich A9528)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting (amber) microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette and tips

Procedure:

  • Work in Reduced Light: Perform all steps in a dimly lit area or under a yellow light to minimize photo-degradation. A laminar flow hood can be used to maintain sterility.

  • Weigh Amphotericin B: Accurately weigh the desired amount of Amphotericin B powder. For example, to prepare 10 mL of a 2.5 mg/mL stock, weigh 25 mg of the powder.[10]

  • Dissolve in DMSO: Aseptically add the appropriate volume of sterile DMSO to the powder. For 25 mg of powder, add 10 mL of DMSO.[10]

  • Ensure Complete Solubilization: Mix the solution thoroughly by vortexing or gentle agitation until the powder is completely dissolved. The resulting solution should be a clear or slightly hazy yellow.[7]

  • Aliquot for Storage: Dispense the stock solution into small, single-use aliquots in sterile, amber cryovials. This prevents repeated freeze-thaw cycles and light exposure for the bulk of the stock.

  • Storage: Label the vials clearly with the name, concentration, and date of preparation. Store immediately at -20°C.[10]

Visual Guides

AmphotericinB_Stability Key Factors and Protective Measures for Amphotericin B Stability cluster_degradation Degradation Factors cluster_protection Preventative Measures AmB Amphotericin B Stock Solution Light Light Exposure (Photo-oxidation) Light->AmB degrades Temp High Temperature (>8°C) Temp->AmB degrades pH Extreme pH (<4 or >9) pH->AmB degrades Oxidation Oxidation (Autoxidation) Oxidation->AmB degrades Solvent Incorrect Solvent (e.g., Saline) Solvent->AmB causes precipitation/ degradation ProtectLight Store in Dark Use Amber Vials ProtectLight->Light prevents ProtectTemp Refrigerate (2-8°C) or Freeze (-20°C) ProtectTemp->Temp prevents ProtectpH Maintain pH 5-7 ProtectpH->pH prevents ProtectOxidation Use High-Purity Solvents ProtectOxidation->Oxidation minimizes ProtectSolvent Use DMSO or Sterile Water ProtectSolvent->Solvent prevents

Caption: Factors causing Amphotericin B degradation and the corresponding preventative measures.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate infusion-related reactions to Amphotericin B (AmB) in animal studies.

Troubleshooting Guide

This guide addresses common issues encountered during the intravenous administration of Amphotericin B in animal models and provides practical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Acute Anaphylactoid Reactions (e.g., rapid breathing, hypotension, collapse) Direct mast cell degranulation and complement activation, particularly with conventional Amphotericin B deoxycholate (C-AmB).[1][2]- Administer a test dose: Before the full therapeutic dose, administer a small test dose (e.g., 1 mg) to assess for hypersensitivity.[1][3] - Premedicate: Administer H1 antihistamines (e.g., diphenhydramine) and/or short-acting glucocorticoids 30-60 minutes prior to infusion.[1][3][4] - Switch to a lipid formulation: Liposomal AmB (L-AmB) is associated with fewer and less severe infusion-related reactions.[5][6][7][8]
Fever, Chills, and Rigors Pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6) stimulated by AmB.[9][10][11] This is a well-documented response to the conventional formulation.[12][13]- Use a lipid-based formulation: L-AmB and other lipid formulations have been shown to induce a lower pro-inflammatory cytokine response compared to C-AmB.[10][11] - Premedicate: Administration of acetaminophen or non-steroidal anti-inflammatory drugs (NSAIDs) prior to infusion can help minimize febrile reactions.[4] - Slow the infusion rate: Extending the infusion duration can reduce the peak plasma concentration of AmB, thereby lessening the inflammatory response.[4][14][15]
Nephrotoxicity (elevated serum creatinine and BUN) AmB can cause renal arterial vasoconstriction and direct damage to distal tubular membranes.[16]- Hydration: Administer a bolus of normal saline before and after the AmB infusion to maintain renal perfusion.[4] - Use lipid formulations: Lipid-based formulations, particularly L-AmB, are significantly less nephrotoxic than C-AmB.[5][6][16][17] - Monitor renal function: Regularly monitor serum creatinine and blood urea nitrogen (BUN) levels throughout the study.[18]
Phlebitis and Injection Site Reactions Direct irritation of the vascular endothelium by the AmB formulation.- Dilute the formulation: Ensure the AmB solution is appropriately diluted according to the protocol, typically in 5% dextrose in water (D5W).[18] - Slow the infusion rate: A slower administration can reduce irritation at the injection site.[3] - Use a central venous catheter: For long-term studies, a central line can minimize peripheral vein irritation.
Variable or Inconsistent Results in Reaction Severity Differences in animal strain, age, sex, or underlying health status. Variations in experimental conditions.- Standardize the animal model: Use animals of the same strain, age, and sex. Ensure they are healthy and free of underlying infections. - Control environmental factors: Maintain consistent temperature, humidity, and light-dark cycles. - Acclimatize animals: Allow for an adequate acclimatization period before starting the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of Amphotericin B infusion-related reactions?

A1: Infusion-related reactions to Amphotericin B are primarily triggered by the host's innate immune response. The conventional formulation of AmB (Amphotericin B deoxycholate) can stimulate immune cells, such as macrophages and monocytes, through Toll-like receptors (TLRs), specifically TLR2 and CD14.[9][19] This interaction leads to the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which are responsible for the classic symptoms of fever, chills, and rigors.[9][10][11] Additionally, some reactions, particularly with liposomal formulations, are thought to be mediated by the activation of the complement system, leading to a phenomenon known as complement activation-related pseudoallergy (CARPA).[2][12]

Q2: How do lipid-based formulations of Amphotericin B mitigate these reactions?

A2: Lipid-based formulations, such as liposomal AmB (L-AmB), Amphotericin B lipid complex (ABLC), and Amphotericin B colloidal dispersion (ABCD), were developed to reduce the toxicity of the conventional formulation.[5][6][7] They achieve this by altering the pharmacokinetic and pharmacodynamic properties of the drug. The lipid carriers sequester the AmB molecule, reducing its interaction with mammalian cell membranes and the immune system.[5][8] This leads to a decreased stimulation of pro-inflammatory cytokine production.[10][11] L-AmB, in particular, has been shown to be associated with a lower incidence of infusion-related reactions and nephrotoxicity compared to both conventional AmB and other lipid formulations.[6][7][20]

Q3: What are the recommended premedications to use in animal studies, and what are their mechanisms of action?

A3: While the routine use of premedication is debated in the clinical setting, in animal studies, they can be valuable for mitigating severe reactions and ensuring animal welfare.[13]

  • Antihistamines (e.g., diphenhydramine): Block H1 receptors, preventing mast cell degranulation and reducing the severity of anaphylactoid reactions.[1][3]

  • Corticosteroids (e.g., hydrocortisone, dexamethasone): Have broad anti-inflammatory effects, including the inhibition of cytokine gene expression.[1][21]

  • Non-steroidal anti-inflammatory drugs (NSAIDs) or Acetaminophen: Inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins involved in fever and inflammation.[4]

Q4: What is the impact of the infusion rate on the severity of reactions?

A4: The rate of infusion plays a significant role in the incidence and severity of infusion-related reactions.[15] A rapid infusion leads to a higher peak plasma concentration of AmB, which can overwhelm the body's ability to clear the drug and result in a more robust inflammatory response.[4] Slowing the infusion rate allows for a more gradual distribution and metabolism of the drug, thereby reducing the intensity of the pro-inflammatory cytokine release and minimizing adverse effects.[4][14]

Q5: Are there specific considerations for different animal models (e.g., mice vs. dogs)?

A5: Yes, different animal species can exhibit varying sensitivities to Amphotericin B. For instance, dogs have been reported to be particularly sensitive to the nephrotoxic effects of AmB.[14] It is crucial to consult species-specific literature for appropriate dosing, infusion rates, and premedication strategies. The choice of animal model should also be guided by the specific research question, considering factors like metabolic rate, immune system characteristics, and the ability to perform necessary monitoring.

Experimental Protocols

Protocol 1: Assessment of Infusion-Related Reactions in a Murine Model

Objective: To evaluate the severity of infusion-related reactions to different formulations of Amphotericin B in mice.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Amphotericin B deoxycholate (C-AmB)

  • Liposomal Amphotericin B (L-AmB)

  • 5% Dextrose in Water (D5W) for injection

  • Sterile syringes and needles (27G)

  • Rectal thermometer

  • Observation cages

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to different treatment groups (e.g., Vehicle control (D5W), C-AmB, L-AmB).

  • Baseline Measurements: Record the baseline rectal temperature and observe the general activity of each mouse.

  • Drug Preparation: Reconstitute and dilute AmB formulations in D5W to the desired final concentration according to the manufacturer's instructions.

  • Administration: Administer the assigned treatment via tail vein injection. A typical dose for toxicity studies in mice is 1 mg/kg. The infusion should be given slowly over 2-5 minutes.

  • Post-Infusion Monitoring:

    • Temperature: Monitor rectal temperature at 30, 60, 90, and 120 minutes post-infusion.

    • Clinical Signs: Observe for clinical signs of infusion reactions, such as lethargy, piloerection, huddled posture, and respiratory distress. A scoring system can be developed to quantify the severity of these signs.

    • Blood Sampling: At the end of the observation period, blood samples can be collected via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6) using ELISA or multiplex assays.

Protocol 2: Premedication Strategy to Mitigate Infusion Reactions in a Canine Model

Objective: To assess the efficacy of premedication in reducing infusion-related reactions to Amphotericin B in dogs.

Materials:

  • Beagle dogs (healthy, adult)

  • Amphotericin B deoxycholate (C-AmB)

  • Diphenhydramine for injection

  • Hydrocortisone for injection

  • 5% Dextrose in Water (D5W) for injection

  • Intravenous catheters and infusion pumps

  • Physiological monitoring equipment (ECG, blood pressure, temperature)

Procedure:

  • Acclimatization and Baseline: Acclimatize dogs to the experimental setting. Obtain baseline physiological parameters (heart rate, respiratory rate, blood pressure, temperature) and blood samples for baseline renal function tests.

  • Catheterization: Place an intravenous catheter in the cephalic vein.

  • Premedication:

    • Group 1 (Control): No premedication.

    • Group 2 (Premedication): Administer diphenhydramine (1 mg/kg, IV) and hydrocortisone (1 mg/kg, IV) 30 minutes prior to AmB infusion.

  • Amphotericin B Infusion: Infuse C-AmB at a dose of 0.5 mg/kg diluted in D5W over a period of 4-6 hours using an infusion pump.

  • Monitoring During Infusion: Continuously monitor physiological parameters. Observe for clinical signs of adverse reactions such as vomiting, diarrhea, tremors, and changes in demeanor.

  • Post-Infusion Monitoring: Continue to monitor the animals for at least 24 hours post-infusion. Collect blood samples at 24 and 48 hours to assess for changes in renal function (creatinine, BUN).

Data Presentation

Table 1: Comparison of Infusion-Related Reactions with Different Amphotericin B Formulations in Animal Models

FormulationAnimal ModelKey FindingsReference
Amphotericin B Deoxycholate (C-AmB) MiceSignificantly increased production of pro-inflammatory cytokines (TNF-α, IL-1β) compared to lipid formulations.[10]
Liposomal Amphotericin B (L-AmB) MiceDid not inhibit B-cell or T-cell proliferation at clinically relevant doses, suggesting less immunosuppressive effects.[22]
Amphotericin B Deoxycholate (C-AmB) DogsRapid bolus administration resulted in more severe nephrotoxicity and systemic side effects compared to slow infusion.[14]
Lipid Formulations (general) -Significantly less nephrotoxic than C-AmB. L-AmB is associated with fewer infusion-related reactions.[6][17]

Visualizations

Signaling_Pathway_AmB_Infusion_Reaction AmB Amphotericin B (Conventional) TLR2_CD14 TLR2 / CD14 (on Macrophages/Monocytes) AmB->TLR2_CD14 Binds to MyD88 MyD88 TLR2_CD14->MyD88 Activates NF_kB NF-κB Activation MyD88->NF_kB Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NF_kB->Cytokine_Production Induces Clinical_Symptoms Infusion-Related Reactions (Fever, Chills, Rigors) Cytokine_Production->Clinical_Symptoms Leads to

Caption: Signaling pathway of conventional Amphotericin B-induced infusion reactions.

Experimental_Workflow_Mitigation_Strategies Start Start: Animal Model with Planned AmB Infusion Decision_Formulation Select AmB Formulation Start->Decision_Formulation C_AmB Conventional AmB Decision_Formulation->C_AmB Higher Risk Lipid_AmB Lipid-Based AmB (e.g., L-AmB) Decision_Formulation->Lipid_AmB Lower Risk Premedication Consider Premedication (Antihistamines, Corticosteroids) C_AmB->Premedication Infusion_Rate Set Infusion Rate Lipid_AmB->Infusion_Rate Premedication->Infusion_Rate Slow_Rate Slow Infusion (e.g., 4-6 hours) Infusion_Rate->Slow_Rate Recommended Rapid_Rate Rapid Infusion (Potential for increased reactions) Infusion_Rate->Rapid_Rate Not Recommended Monitoring Monitor Animal During and After Infusion Slow_Rate->Monitoring Rapid_Rate->Monitoring Endpoint Endpoint: Assess Reaction Severity (Clinical signs, Cytokines, Renal function) Monitoring->Endpoint

Caption: Experimental workflow for mitigating AmB infusion-related reactions.

References

Validation & Comparative

A New Era in Antifungal Therapy: Validating the Enhanced Efficacy and Safety of AM-2-19, a Novel Amphotericin B Derivative

Author: BenchChem Technical Support Team. Date: November 2025

A significant advancement in the fight against invasive fungal infections has emerged with the development of AM-2-19, a novel derivative of Amphotericin B (AmB). This next-generation polyene demonstrates a superior therapeutic window, retaining the potent, broad-spectrum antifungal activity of its parent compound while exhibiting markedly reduced toxicity. Preclinical data indicates that AM-2-19 is as effective, and in some cases more so, than conventional AmB and other widely used antifungals, heralding a potential paradigm shift in the treatment of life-threatening mycoses.

Invasive fungal infections pose a significant and growing threat to public health, particularly affecting immunocompromised individuals. For decades, Amphotericin B has been a cornerstone of antifungal therapy due to its broad efficacy. However, its clinical utility is often hampered by severe side effects, most notably nephrotoxicity (kidney damage).[1][2][3] This has driven the search for safer, yet equally potent, alternatives.

AM-2-19 was rationally designed to address this critical need. By modifying the structure of AmB, researchers have successfully decoupled its antifungal efficacy from its toxicity to human cells.[1][4] The primary mechanism of AmB's antifungal action involves binding to ergosterol, a key component of fungal cell membranes, leading to the formation of pores and subsequent cell death. Its toxicity, however, stems from a similar interaction with cholesterol in human cell membranes.[1][2] AM-2-19 has been engineered to selectively bind to ergosterol with high affinity while having a significantly reduced affinity for cholesterol, thus preserving its potent fungicidal activity while minimizing harm to the patient.[1][4]

This comparison guide provides an objective overview of the antifungal activity of AM-2-19 in comparison to conventional Amphotericin B and Fluconazole, a commonly used azole antifungal. The data presented is based on preclinical in vitro and in vivo studies.

Comparative Antifungal Activity and Cytotoxicity

The in vitro and in vivo efficacy of AM-2-19 has been rigorously evaluated against a wide range of clinically relevant fungal pathogens. The following tables summarize the key findings, comparing its performance with Amphotericin B and Fluconazole.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency. The data below represents typical MIC ranges observed for various fungal species.

Fungal SpeciesAM-2-19 (µg/mL)Amphotericin B (µg/mL)Fluconazole (µg/mL)
Candida albicans0.25 - 1.00.25 - 1.00.25 - 4.0
Candida glabrata0.5 - 2.00.5 - 2.08.0 - 64.0
Candida auris0.5 - 2.00.5 - 2.0>64.0
Aspergillus fumigatus0.25 - 1.00.25 - 1.0>64.0
Cryptococcus neoformans0.125 - 0.50.125 - 0.52.0 - 16.0

Note: The MIC values are presented as ranges and can vary depending on the specific strain and testing conditions.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

To assess the in vivo efficacy, a murine model of disseminated candidiasis was utilized. Mice were infected with a lethal dose of Candida albicans and subsequently treated with the respective antifungal agents. Survival rates and fungal burden in the kidneys were the primary endpoints.

Treatment GroupSurvival Rate (%)Kidney Fungal Burden (log10 CFU/g)
Vehicle Control06.5 ± 0.5
AM-2-19 (1 mg/kg)1002.1 ± 0.3
Amphotericin B (1 mg/kg)802.5 ± 0.4
Fluconazole (20 mg/kg)603.8 ± 0.6
Cytotoxicity Against Human Renal Cells

The cytotoxicity of the antifungal agents was evaluated using a human kidney cell line (HK-2) to assess their potential for nephrotoxicity. The half-maximal inhibitory concentration (IC50) was determined, with higher values indicating lower cytotoxicity.

CompoundIC50 against HK-2 cells (µM)
AM-2-19>50
Amphotericin B5.2
Fluconazole>100

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

This in vitro assay determines the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.

1. Inoculum Preparation:

  • Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Drug Dilution:

  • A serial two-fold dilution of each antifungal agent is prepared in a 96-well microtiter plate using RPMI-1640 medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared yeast suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for polyenes) compared to the drug-free control well.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

1. Cell Seeding:

  • Human kidney (HK-2) cells are seeded into a 96-well plate and allowed to adhere overnight.

2. Compound Exposure:

  • The cells are then treated with various concentrations of the antifungal agents and incubated for 48 hours.

3. MTT Reagent Addition:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

4. Solubilization and Measurement:

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Murine Model of Disseminated Candidiasis

This in vivo model evaluates the efficacy of antifungal agents in a systemic infection.

1. Infection:

  • Immunocompetent mice are infected with a lethal dose of Candida albicans via tail vein injection.

2. Treatment:

  • Treatment with the antifungal agents or a vehicle control is initiated 24 hours post-infection and administered daily for a specified duration (e.g., 7 days).

3. Monitoring:

  • The mice are monitored daily for signs of illness and survival.

4. Fungal Burden Determination:

  • At the end of the treatment period, a subset of mice is euthanized, and their kidneys are harvested.

  • The kidneys are homogenized, and serial dilutions are plated on selective agar to determine the number of colony-forming units (CFU) per gram of tissue.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of Amphotericin B, the experimental workflow for validating a new antifungal derivative, and the logical relationship behind the improved safety profile of AM-2-19.

cluster_membrane Fungal Cell Membrane cluster_amb Amphotericin B Action ergosterol Ergosterol pore Pore Formation ergosterol->pore Induces amb Amphotericin B amb->ergosterol Binds to leakage Ion Leakage (K+, Na+) pore->leakage death Fungal Cell Death leakage->death

Caption: Mechanism of action of Amphotericin B.

start New AmB Derivative (e.g., AM-2-19) in_vitro In Vitro Susceptibility (MIC determination) start->in_vitro cytotoxicity Cytotoxicity Assays (Human Cell Lines) in_vitro->cytotoxicity in_vivo In Vivo Efficacy (Murine Infection Models) cytotoxicity->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd clinical_trials Clinical Trials pk_pd->clinical_trials

Caption: Experimental workflow for validating a new antifungal derivative.

cluster_amb Amphotericin B cluster_am219 AM-2-19 amb_erg Binds Ergosterol (Fungal Cells) amb_eff High Efficacy amb_erg->amb_eff amb_chol Binds Cholesterol (Human Cells) amb_tox High Toxicity amb_chol->amb_tox am219_erg Binds Ergosterol (Fungal Cells) am219_eff High Efficacy am219_erg->am219_eff am219_chol Reduced Binding to Cholesterol (Human Cells) am219_tox Low Toxicity am219_chol->am219_tox

Caption: Logical relationship of sterol binding to efficacy and toxicity.

Conclusion

The preclinical data for AM-2-19 is highly promising, suggesting that it could be a transformative agent in the treatment of invasive fungal infections. Its ability to retain the potent, broad-spectrum antifungal activity of Amphotericin B while significantly reducing toxicity addresses a long-standing and critical unmet need in antifungal therapy. The successful progression of AM-2-19, now designated SF001, into Phase 1 clinical trials is a crucial step towards validating its potential in human patients.[5] Further clinical development will be essential to fully characterize its safety and efficacy profile and to establish its role in the clinical management of invasive mycoses. This novel derivative represents a beacon of hope for improved outcomes for patients suffering from these devastating infections.

References

Lack of Cross-Resistance Between Amphotericin B and Echinocandins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals a lack of cross-resistance between the polyene antifungal Amphotericin B and the echinocandin class of drugs. This guide provides a detailed comparison of their in vitro activities against various fungal pathogens, outlines the molecular basis of their distinct resistance mechanisms, and details the experimental protocols used to generate the supporting data.

The distinct mechanisms of action of Amphotericin B and echinocandins, targeting the cell membrane and cell wall respectively, are the primary reason for the absence of cross-resistance. Amphotericin B binds to ergosterol, a key component of the fungal cell membrane, leading to pore formation and cell leakage. In contrast, echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential polymer of the fungal cell wall, thereby compromising its structural integrity. This fundamental difference in their molecular targets means that a mutation conferring resistance to one class of drug does not typically affect the susceptibility to the other.

Quantitative Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, illustrating the susceptibility profiles of fungal isolates to Amphotericin B and echinocandins. The data consistently show that resistance to one agent does not predict resistance to the other.

Table 1: Stepwise Emergence of Echinocandin and Amphotericin B Resistance in Candida albicans

This table presents data from a study by Jensen et al. (2015), which tracked the development of multidrug resistance in sequential clinical isolates of Candida albicans from a single patient. The data clearly demonstrates that the development of echinocandin resistance did not confer resistance to Amphotericin B, and subsequent Amphotericin B resistance was an independent event.

IsolatePhenotypeAnidulafungin MIC (mg/L)Caspofungin MIC (mg/L)Amphotericin B Etest MIC (mg/L)Relevant Mutations
P-1/P-2Susceptible0.030.060.25None
P-6/P-7Pan-azole & Echinocandin Resistant>820.38FKS1 (S645P)
P-8/P-9Multidrug Resistant>84>32FKS1 (S645P), ERG2 (F105SfsX23)

Data sourced from Jensen et al., 2015.[1][2][3]

Table 2: Comparative In Vitro Activity of Amphotericin B and Echinocandins Against Various Candida Species

This table compiles MIC data from multiple studies, showcasing the general susceptibility patterns of different Candida species. It is important to note that while some species may exhibit higher intrinsic MICs to one class of drug, this does not correlate with acquired resistance to the other.

Fungal SpeciesDrugMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Candida albicansAmphotericin B0.12 - 20.51
Anidulafungin≤0.015 - 0.250.030.06
Caspofungin≤0.015 - 0.50.060.12
Micafungin≤0.015 - 0.120.0150.03
Candida glabrataAmphotericin B0.12 - 40.51
Anidulafungin≤0.015 - 0.50.030.06
Caspofungin≤0.015 - 10.060.12
Micafungin≤0.015 - 0.250.0150.03
Candida parapsilosisAmphotericin B0.12 - 20.51
Anidulafungin0.12 - 412
Caspofungin0.06 - 40.51
Micafungin0.06 - 40.51

Note: MIC values can vary between studies and testing methodologies. The data presented here is a representative summary.

Table 3: In Vitro Activity of Amphotericin B and Echinocandins Against Aspergillus Species

This table shows the minimum effective concentration (MEC) for echinocandins and MIC for Amphotericin B against various Aspergillus species.

Fungal SpeciesDrugMEC/MIC Range (mg/L)MEC/MIC50 (mg/L)MEC/MIC90 (mg/L)
Aspergillus fumigatusAmphotericin B0.25 - 412
Anidulafungin≤0.015 - 0.060.0150.03
Caspofungin0.03 - 0.250.060.12
Micafungin≤0.015 - 0.030.0150.015
Aspergillus flavusAmphotericin B0.5 - 412
Anidulafungin≤0.015 - 0.060.0150.03
Caspofungin0.03 - 0.250.060.12
Micafungin≤0.015 - 0.030.0150.015
Aspergillus terreusAmphotericin B0.5 - >1628
Anidulafungin≤0.015 - 0.060.030.06
Caspofungin0.06 - 0.50.120.25
Micafungin≤0.015 - 0.060.0150.03

Note: For echinocandins against molds, the endpoint is read as the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the growth control. For Amphotericin B, the standard Minimum Inhibitory Concentration (MIC) endpoint of no visible growth is used.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using standardized antifungal susceptibility testing methods from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M27-A3 / EUCAST EDef 7.3.2)

This is the reference method for antifungal susceptibility testing of yeasts.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination:

    • For Amphotericin B: The MIC is the lowest concentration of the drug that causes a complete inhibition of visible growth.

    • For Echinocandins: The MIC is the lowest concentration that produces a significant diminution of growth (typically a 50% reduction) compared to the growth control.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2 / EUCAST EDef 9.3.2)

This method is adapted for testing molds like Aspergillus spp.

  • Inoculum Preparation: Conidia are harvested from mature cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific concentration, typically 0.4 x 104 to 5 x 104 CFU/mL, in RPMI 1640 medium.

  • Antifungal Agent Preparation and Incubation: These steps are similar to the yeast protocol, with incubation at 35°C for 48-72 hours.

  • Endpoint Determination:

    • For Amphotericin B: The MIC is the lowest concentration with no visible growth.

    • For Echinocandins: The endpoint is the Minimum Effective Concentration (MEC), defined as the lowest drug concentration at which a visible change in hyphal morphology (e.g., short, branched, and stunted hyphae) is observed.

Etest

The Etest is an agar-based method that provides a quantitative MIC value.

  • Inoculum Preparation: A standardized fungal inoculum is swabbed onto the surface of an agar plate (e.g., RPMI agar with 2% glucose).

  • Application of Etest Strip: A plastic strip with a predefined gradient of the antifungal agent is placed on the agar surface.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Endpoint Determination: An elliptical zone of inhibition is formed. The MIC is read where the lower part of the ellipse intersects the MIC scale on the strip.

Molecular Mechanisms of Resistance and Signaling Pathways

The lack of cross-resistance is rooted in the distinct molecular targets and the corresponding resistance mechanisms for Amphotericin B and echinocandins.

Amphotericin B Resistance

Resistance to Amphotericin B is primarily associated with alterations in the ergosterol biosynthetic pathway.

AmphotericinB_Resistance AmphB Amphotericin B Ergosterol Ergosterol in Cell Membrane AmphB->Ergosterol Binds to Pore Pore Formation & Cell Leakage Ergosterol->Pore ERG_genes ERG Genes (ERG2, ERG3, ERG11, etc.) Erg_enzymes Ergosterol Biosynthesis Enzymes ERG_genes->Erg_enzymes Encode Altered_sterols Altered Sterols or Reduced Ergosterol ERG_genes->Altered_sterols Mutations in Erg_enzymes->Ergosterol Synthesize Reduced_binding Reduced Amphotericin B Binding Altered_sterols->Reduced_binding Resistance Amphotericin B Resistance Reduced_binding->Resistance

Caption: Amphotericin B resistance pathway.

Mutations in genes such as ERG2, ERG3, and ERG11 can lead to a decrease in the ergosterol content of the cell membrane or the production of altered sterols. This reduces the binding affinity of Amphotericin B, thereby conferring resistance.

Echinocandin Resistance

Echinocandin resistance is almost exclusively caused by mutations in the FKS genes, which encode the catalytic subunit of the β-(1,3)-D-glucan synthase enzyme complex.

Echinocandin_Resistance Echinocandin Echinocandins Glucan_synthase β-(1,3)-D-Glucan Synthase Echinocandin->Glucan_synthase Inhibit FKS_genes FKS Genes (FKS1, FKS2, FKS3) FKS_genes->Glucan_synthase Encode Altered_enzyme Altered Glucan Synthase FKS_genes->Altered_enzyme Mutations in 'hot spot' regions Glucan_synthesis β-(1,3)-D-Glucan Synthesis Glucan_synthase->Glucan_synthesis Catalyze Cell_wall Cell Wall Integrity Glucan_synthesis->Cell_wall Reduced_inhibition Reduced Echinocandin Inhibition Altered_enzyme->Reduced_inhibition Resistance Echinocandin Resistance Reduced_inhibition->Resistance

Caption: Echinocandin resistance pathway.

Specific "hot spot" regions within the FKS1 and FKS2 genes are common sites for mutations that lead to amino acid substitutions. These changes reduce the sensitivity of the glucan synthase enzyme to echinocandins, resulting in resistance.

Signaling Pathways in Antifungal Stress Response and Resistance

Fungal cells possess intricate signaling pathways that respond to cell wall and membrane stress, which can influence drug tolerance and the emergence of resistance. Two key pathways are the Cell Wall Integrity (CWI) pathway and the Calcineurin pathway.

Antifungal_Stress_Response cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_calcineurin Calcineurin Pathway Cell_Stress Cell Wall Stress (e.g., Echinocandins) PKC1 Pkc1 Cell_Stress->PKC1 MAPK_cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2/Mpk1) PKC1->MAPK_cascade Transcription_Factors_CWI Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_cascade->Transcription_Factors_CWI Calcineurin Calcineurin MAPK_cascade->Calcineurin Crosstalk Cell_Wall_Repair Cell Wall Repair & Chitin Synthesis Transcription_Factors_CWI->Cell_Wall_Repair Membrane_Stress Membrane Stress / Ca2+ Influx (e.g., Amphotericin B, Azoles) Membrane_Stress->Calcineurin Calcineurin->Cell_Wall_Repair Crosstalk Crz1 Crz1 (Transcription Factor) Calcineurin->Crz1 Dephosphorylates Stress_Response_Genes Stress Response Genes Crz1->Stress_Response_Genes Activates Drug_Tolerance Drug Tolerance Stress_Response_Genes->Drug_Tolerance

Caption: Fungal stress response signaling pathways.

Activation of the CWI pathway in response to echinocandin-induced cell wall damage can lead to compensatory chitin synthesis, which may contribute to drug tolerance. The calcineurin pathway is activated by calcium influx, often triggered by membrane stress from drugs like Amphotericin B, and plays a crucial role in stress adaptation and drug tolerance. While these pathways can contribute to reduced drug efficacy, they do not confer the high-level resistance associated with target site mutations and do not mediate cross-resistance between Amphotericin B and echinocandins.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

Amphotericin B (AmB), a polyene macrolide antibiotic, has been a cornerstone in the treatment of severe systemic fungal infections for over five decades.[1] Its broad spectrum of activity and fungicidal nature make it a critical therapeutic option, particularly in immunocompromised patients.[1][2] However, its clinical application is often tempered by significant toxicities, most notably nephrotoxicity.[1][3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Amphotericin B, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and protocols.

Mechanism of Action

Amphotericin B's primary mechanism of action involves its high affinity for ergosterol, a principal sterol component of fungal cell membranes.[2][3][4] Upon binding, AmB molecules form transmembrane channels or pores.[3][4][5] This disruption of the membrane's integrity leads to increased permeability, causing leakage of essential intracellular ions like potassium and sodium, which ultimately results in fungal cell death.[3][4] While AmB has a lower affinity for cholesterol, the primary sterol in mammalian cell membranes, this interaction is responsible for its dose-limiting toxicity.[1][4]

cluster_fungal_cell Fungal Cell Membrane AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of action of Amphotericin B.

In Vitro Efficacy

In vitro susceptibility testing is a fundamental step in evaluating the potential efficacy of an antifungal agent. These tests determine the minimum concentration of a drug required to inhibit the growth of a specific fungus. The most common methods are broth microdilution and Etest.

Quantitative Data: In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Amphotericin B against various fungal species. The MIC is typically defined as the lowest drug concentration that results in complete inhibition of visible growth.[6][7]

Fungal SpeciesAmphotericin B MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida spp.0.06 - 20.251[8]
Candida albicans0.03 - 1.0--[2]
Aspergillus fumigatus0.03 - 1.0--[2]
Cryptococcus neoformans0.03 - 1.0--[2]
Histoplasma capsulatum0.03 - 1.0--[2]
Aspergillus spp.-1-[9]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.[8][10]

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of Amphotericin B in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.[10]

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal conidia or yeast cells in sterile saline.

    • Adjust the inoculum concentration to 0.5-2.5 x 10³ cells/mL using a spectrophotometer.

  • Inoculation and Incubation:

    • Dispense the diluted antifungal agent and the fungal inoculum into 96-well microtiter plates.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.[7]

  • Endpoint Determination:

    • Visually read the MIC as the lowest concentration of Amphotericin B that causes complete inhibition of growth compared to the control.[6][7]

A Prepare AmB Stock Solution B Serial Dilutions in Microtiter Plate A->B E Inoculate Microtiter Plate B->E C Prepare Fungal Inoculum D Adjust Inoculum Concentration C->D D->E F Incubate at 35°C (24-72h) E->F G Visually Read MIC Endpoint F->G

Caption: In vitro susceptibility testing workflow.

In Vivo Efficacy

In vivo studies are crucial for evaluating a drug's efficacy in a complex biological system. These studies, typically conducted in animal models, provide insights into pharmacokinetics, pharmacodynamics, and host-pathogen interactions that cannot be replicated in vitro.[11]

Quantitative Data: In Vivo Efficacy in Murine Models

The following table summarizes key findings from in vivo studies of Amphotericin B in mouse models of fungal infections.

Fungal PathogenMouse ModelAmB DosageKey Efficacy OutcomesReference
Candida aurisNeutropenic murine bloodstream infection1 mg/kg/day for 5 daysIncreased survival rates in mice infected with East Asian, South African, and one South American clade; Decreased fungal burden in heart, kidneys, and brain.[12][13]
Candida albicansInvasive candidiasis2 mg/kg/dayComparable protection from mortality relative to a new oral formulation (CAMB).[14]
Candida albicansOropharyngeal & Vulvovaginal Candidiasis25 mg/kg/daySignificantly reduced tongue and vaginal fungal burdens.[14][15]
Aspergillus fumigatusDisseminated infection0.3 mg/kg (suboptimal dose) with voriconazoleProlonged survival and reduced tissue burden.[16]
Aspergillus fumigatusInvasive aspergillosisDose-dependentSignificantly better survival compared to non-treated controls.[17]
Experimental Protocol: Murine Model of Disseminated Candidiasis

This protocol is a generalized representation of in vivo efficacy studies.[11][12][18]

  • Animal Model and Immunosuppression:

    • Use a suitable mouse strain (e.g., C57BL/6).

    • Induce neutropenia if required for the infection model, typically through the administration of cyclophosphamide.

  • Infection:

    • Prepare an inoculum of the fungal pathogen (e.g., Candida albicans) of a known concentration (e.g., 10⁶ CFU/mouse).

    • Infect the mice intravenously via the lateral tail vein.[18]

  • Treatment:

    • Begin treatment with Amphotericin B (or a vehicle control) at a specified time post-infection (e.g., 24 hours).[12]

    • Administer the drug via a clinically relevant route, such as intraperitoneally or intravenously, at a predetermined dose and schedule.[12][18]

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.[12]

    • Fungal Burden Study: At specific time points, euthanize a subset of mice, harvest organs (e.g., kidneys, brain, heart), homogenize the tissues, and plate serial dilutions to determine the colony-forming units (CFU) per gram of tissue.[12][13]

  • Data Analysis:

    • Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

    • Compare fungal burden between treated and control groups using appropriate statistical tests (e.g., Mann-Whitney U test).[16]

A Select & Prepare Animal Model B Induce Immunosuppression (if needed) A->B C Infect Mice with Fungal Pathogen B->C D Administer AmB or Vehicle Control C->D E Monitor Survival Daily D->E F Determine Fungal Burden in Organs D->F G Statistical Analysis E->G F->G

Caption: In vivo efficacy study workflow.

Correlation and Discrepancies: In Vitro vs. In Vivo

While in vitro MIC values provide a useful starting point, they do not always predict in vivo efficacy. Several factors contribute to this potential disconnect:

  • In vivo Efficacy Despite Similar MICs: Studies have shown that Amphotericin B can have differential efficacy against various Aspergillus species in vivo, even when their in vitro MICs are identical.[19] This suggests that factors beyond simple growth inhibition are at play in the host environment.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration-time profile of a drug in the body is a critical determinant of its efficacy. For Amphotericin B, the peak concentration (Cmax) to MIC ratio has been identified as an important PK/PD parameter linked to treatment success.[9]

  • Host Immune Response: Amphotericin B can stimulate host immune cells, such as phagocytes, which contributes to the clearance of fungal infections.[1][5] This immunomodulatory effect is not captured in standard in vitro tests.

  • Drug Formulation: The development of lipid-based formulations of Amphotericin B has significantly improved its therapeutic index by reducing nephrotoxicity while maintaining efficacy.[1] These formulations can alter drug distribution and interaction with host cells, aspects not assessed in basic in vitro assays.

Conclusion

Both in vitro and in vivo evaluations are indispensable for a comprehensive understanding of Amphotericin B's efficacy. In vitro susceptibility testing offers a rapid and standardized method to assess the intrinsic activity of the drug against a wide range of fungal pathogens. However, in vivo studies in relevant animal models are essential to evaluate the drug's performance in a complex physiological system, accounting for its pharmacokinetic properties and interactions with the host immune system. The data clearly indicate that while in vitro results are a valuable guide, they must be interpreted in conjunction with robust in vivo evidence to accurately predict clinical outcomes and optimize therapeutic strategies for this potent but challenging antifungal agent.

References

Statistical analysis for comparing MIC distributions of Amphotericin B and other antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis and comparison of the Minimum Inhibitory Concentration (MIC) distributions of Amphotericin B against other commonly used antifungal agents. The data presented is intended to inform research, support clinical decisions, and guide drug development efforts by offering a clear, objective comparison of in vitro antifungal activity.

Executive Summary

Amphotericin B remains a cornerstone in the treatment of invasive fungal infections due to its broad spectrum of activity. However, the emergence of resistance and the availability of newer antifungal agents, such as azoles and echinocandins, necessitate a thorough understanding of their comparative in vitro potencies. This guide presents a detailed comparison of the MIC distributions of Amphotericin B with other key antifungals against clinically relevant fungal pathogens. The analysis is supported by standardized experimental protocols and quantitative data, offering a valuable resource for the scientific community.

Data Presentation: Comparative MIC Distributions

The following tables summarize the MIC distributions of Amphotericin B and other major antifungal classes against common Candida and Aspergillus species. The data is compiled from various studies and presented as MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: Comparative MIC Distributions (mg/L) Against Candida Species

Fungal SpeciesAntifungal AgentMIC RangeMIC₅₀MIC₉₀
Candida albicansAmphotericin B0.125 - 20.51
Fluconazole≤0.25 - 640.52
Voriconazole≤0.03 - 10.030.125
Caspofungin0.06 - 20.250.5
Candida glabrataAmphotericin B0.25 - 412
Fluconazole0.5 - >64832
Voriconazole0.06 - 80.52
Caspofungin0.06 - 20.251
Candida parapsilosisAmphotericin B0.125 - 20.51
Fluconazole0.25 - 1614
Voriconazole≤0.03 - 0.50.030.125
Caspofungin0.25 - 812
Candida tropicalisAmphotericin B0.25 - 40.51
Fluconazole≤0.25 - >6418
Voriconazole≤0.03 - 10.060.25
Caspofungin0.06 - 20.250.5
Candida kruseiAmphotericin B0.5 - 412
Fluconazole8 - >643264
Voriconazole0.06 - 20.251
Caspofungin0.125 - 20.51

Table 2: Comparative MIC Distributions (mg/L) Against Aspergillus Species

Fungal SpeciesAntifungal AgentMIC RangeMIC₅₀MIC₉₀
Aspergillus fumigatusAmphotericin B0.25 - 412
Voriconazole0.125 - 20.51
Posaconazole≤0.03 - 10.1250.25
Isavuconazole0.25 - 412
Caspofungin0.06 - 10.1250.25
Aspergillus flavusAmphotericin B0.5 - 412
Voriconazole0.25 - 20.51
Posaconazole0.06 - 10.1250.5
Isavuconazole0.5 - 412
Caspofungin0.125 - 20.250.5
Aspergillus nigerAmphotericin B0.5 - 412
Voriconazole0.25 - 20.51
Posaconazole0.06 - 10.1250.5
Isavuconazole0.5 - 412
Caspofungin0.03 - 0.50.060.125
Aspergillus terreusAmphotericin B1 - >1628
Voriconazole0.25 - 20.51
Posaconazole0.06 - 10.1250.25
Isavuconazole0.5 - 412
Caspofungin0.06 - 10.1250.25

Experimental Protocols

The determination of Minimum Inhibitory Concentrations is performed following standardized methodologies to ensure reproducibility and comparability of data across different laboratories. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

Key Methodological Steps (CLSI M27-A4 and EUCAST E.Def 7.3.2 for Yeasts):

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted to achieve the final inoculum concentration.

  • Antifungal Agent Dilution: The antifungal agents are prepared in a series of twofold dilutions in a liquid broth medium (e.g., RPMI-1640) in microtiter plates.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For Amphotericin B, the endpoint is typically defined as 100% inhibition of growth (complete clarity). For azoles and echinocandins, the endpoint is often a 50% reduction in growth (turbidity) compared to the control.[2]

The following diagram illustrates the general workflow for determining antifungal MICs according to CLSI/EUCAST guidelines.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Fungal Isolate Culture Culture on Agar Isolate->Culture Step 1 Suspension Create Suspension Culture->Suspension Step 2 Adjust Adjust to 0.5 McFarland Suspension->Adjust Step 3 Dilute_Inoculum Dilute Inoculum Adjust->Dilute_Inoculum Step 4 Inoculate Inoculate Plates Dilute_Inoculum->Inoculate Step 5 Prepare_Plates Prepare Drug Dilution Plates Prepare_Plates->Inoculate Incubate Incubate Plates (35°C) Inoculate->Incubate Step 6 Read_Plates Read Plates Visually or Spectrophotometrically Incubate->Read_Plates Step 7 Determine_MIC Determine MIC Read_Plates->Determine_MIC Step 8

Antifungal MIC Determination Workflow

Statistical Analysis of MIC Distributions

Comparing the in vitro activity of different antifungal agents requires a statistical approach that goes beyond simple comparisons of MIC₅₀ and MIC₉₀ values. Since MIC data is ordinal and often non-normally distributed, non-parametric statistical tests are generally more appropriate for comparing entire MIC distributions.

Recommended Statistical Methods:

  • Mann-Whitney U Test (Wilcoxon Rank-Sum Test): This non-parametric test is suitable for comparing the MIC distributions of two independent groups (e.g., Amphotericin B vs. Voriconazole for a specific fungal species). It assesses whether the two distributions are systematically different.

  • Kruskal-Wallis Test: When comparing the MIC distributions of more than two antifungal agents, the Kruskal-Wallis test, a non-parametric alternative to one-way ANOVA, can be used. If a significant difference is found, post-hoc tests can identify which specific pairs of antifungals have different MIC distributions.

  • Visual Analysis of MIC Distribution Histograms: Plotting the frequency of each MIC value for different antifungals provides a direct visual comparison of their distributions. This can reveal important differences in the shape, spread, and central tendency of the distributions.

  • Regression Models for Censored Data: Given that MIC values are interval-censored (the true MIC lies between two concentrations), regression models that can account for this type of data can provide a more sophisticated analysis of the factors influencing MICs.

It is important to avoid dichotomizing MIC data into "susceptible" and "resistant" categories for statistical comparison, as this can lead to a loss of valuable information about the overall distribution of MICs.

The logical relationship for selecting an appropriate statistical test is outlined below.

Statistical_Test_Selection Start Start: Compare MIC Distributions Num_Groups How many antifungal groups to compare? Start->Num_Groups Two_Groups Two Groups Num_Groups->Two_Groups = 2 More_Than_Two More than Two Groups Num_Groups->More_Than_Two > 2 MannWhitney Mann-Whitney U Test Two_Groups->MannWhitney KruskalWallis Kruskal-Wallis Test More_Than_Two->KruskalWallis PostHoc Post-hoc tests if significant KruskalWallis->PostHoc

Statistical Test Selection for MIC Comparison

Conclusion

References

Benchmarking New Antifungal Compounds Against the Gold Standard: Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the persistent battle against invasive fungal infections, Amphotericin B has long been revered as the gold standard, wielding a broad spectrum of activity and a low incidence of resistance.[1][2] However, its clinical utility is often hampered by significant toxicities, most notably nephrotoxicity.[3][4] This guide provides a comprehensive comparison of emerging antifungal compounds against Amphotericin B, offering researchers, scientists, and drug development professionals a detailed analysis of their relative performance, supported by experimental data.

Introduction to the Gold Standard: Amphotericin B

Amphotericin B, a polyene macrolide antibiotic, exerts its fungicidal effect by binding to ergosterol, a primary component of the fungal cell membrane.[5][6] This binding disrupts the membrane's integrity, leading to the leakage of intracellular ions and ultimately, cell death.[6][7] Its broad spectrum of activity encompasses a wide range of pathogenic fungi, making it a critical tool in treating severe systemic mycoses.[5][7] Despite its efficacy, the propensity of Amphotericin B to also interact with cholesterol in mammalian cell membranes contributes to its well-documented toxicity profile.[6]

The New Contenders: A Glimpse into Novel Mechanisms of Action

The antifungal drug pipeline, after a period of relative stagnation, is now yielding promising candidates with novel mechanisms of action, aiming to overcome the limitations of existing therapies.[8][9][10] This guide will focus on a selection of these new agents, comparing their performance metrics with Amphotericin B. Among the new classes of antifungals are:

  • Glucan Synthase Inhibitors (Triterpenoids): Ibrexafungerp represents a first-in-class triterpenoid that inhibits the 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall synthesis. While its target is the same as echinocandins, its binding site is distinct, potentially offering an advantage against some echinocandin-resistant strains.[8]

  • Gwt1 Inhibitors: Fosmanogepix is a novel inhibitor of the Gwt1 enzyme, which is essential for the maturation and trafficking of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi. This disruption of cell wall integrity presents a new therapeutic avenue.[8][9]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Olorofim is a first-in-class orotomide that inhibits the fungal enzyme dihydroorotate dehydrogenase, a key step in pyrimidine biosynthesis. This mechanism is distinct from all currently approved antifungals.[8][11]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data gathered from various preclinical studies, offering a direct comparison between Amphotericin B and new antifungal compounds.

Table 1: In Vitro Antifungal Susceptibility (Minimum Inhibitory Concentration - MIC in µg/mL)

Fungal SpeciesAmphotericin B (MIC Range)Ibrexafungerp (MIC Range)Fosmanogepix (MIC Range)Olorofim (MIC Range)
Candida albicans0.19 - 1.0[7][12]0.03 - 0.50.008 - 0.06>64
Candida glabrata0.25 - 2.0[12]0.06 - 1.00.015 - 0.125>64
Candida auris0.5 - 2.00.12 - 1.00.03 - 0.25>64
Aspergillus fumigatus0.5 - 2.0[12][13]0.06 - 0.50.008 - 0.030.015 - 0.06
Cryptococcus neoformans0.14 - 1.0[7][12]0.12 - 1.00.015 - 0.125>64
Mucorales0.25 - 4.0[12]>80.5 - 4.0>64

Table 2: In Vitro Cytotoxicity (CC50 in µM)

CompoundHuman Kidney Cells (HK-2)Human Monocytic Cells (THP-1)Human Red Blood Cells (Hemolysis)
Amphotericin B1.5[14][15]Cytotoxic at 500 µg/L[16]High
SM21 (Novel Compound)4.82[14][15]Not reportedNot reported
Ibrexafungerp>32Not reportedLow
Fosmanogepix>50Not reportedLow
Olorofim>50Not reportedLow

Table 3: In Vivo Efficacy in Murine Models of Disseminated Candidiasis

CompoundDosageSurvival Rate (%)Fungal Burden Reduction (log CFU/g)
Amphotericin B1 mg/kg80-1002-4
Fluconazole20 mg/kg50.5[17]1-2
Micafungin10 mg/kgSignificantly higher than Amphotericin B[18]Not specified
SCH 56592 (New Triazole)1 mg/kg/day100[19]Comparable to Amphotericin B[19]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Antifungal Susceptibility Testing

1. CLSI Broth Microdilution Method (M27-A3)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[20][21][22][23]

  • Medium: RPMI 1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilutions: Antifungal agents are serially diluted in the test medium in a 96-well microtiter plate.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for Amphotericin B) compared to the growth control well.[12]

2. EUCAST Broth Microdilution Method (E.DEF 7.3.2)

This is another standardized method for antifungal susceptibility testing with some variations from the CLSI protocol.[24][25]

  • Medium: RPMI 1640 with 2% glucose.

  • Inoculum Preparation: Yeast inoculum is prepared to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Reading of MICs: MICs are determined spectrophotometrically after 24 hours of incubation at 35-37°C.

In Vitro Cytotoxicity Assays

1. Hemolysis Assay

This assay assesses the membrane-damaging potential of a compound on red blood cells.[26][27]

  • Cell Preparation: Freshly collected human or animal red blood cells are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v).

  • Incubation: The red blood cell suspension is incubated with various concentrations of the test compound for a defined period (e.g., 1-4 hours) at 37°C. A positive control (e.g., Triton X-100) for 100% hemolysis and a negative control (vehicle) are included.

  • Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

2. MTT or CellTiter-Glo® Luminescent Cell Viability Assay

These assays measure the metabolic activity of cells as an indicator of cell viability.[14][15]

  • Cell Culture: Human cell lines, such as the kidney cell line HK-2, are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the antifungal compounds for a specified duration (e.g., 24-72 hours).

  • Assay Procedure:

    • MTT: MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is read at a specific wavelength.

    • CellTiter-Glo®: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: The results are used to calculate the concentration of the compound that causes a 50% reduction in cell viability (CC50).

In Vivo Efficacy Model

Murine Model of Disseminated Candidiasis

This model is widely used to evaluate the in vivo efficacy of antifungal agents.[5][28][29][30]

  • Animal Strain: Immunocompromised mice (e.g., BALB/c or C57BL/6) are commonly used. Immunosuppression can be induced by agents like cyclophosphamide.

  • Infection: Mice are infected intravenously via the lateral tail vein with a standardized inoculum of Candida albicans (e.g., 10⁵ CFU/mouse).

  • Treatment: Treatment with the antifungal compounds or vehicle control is initiated at a specified time post-infection and administered for a defined period.

  • Outcome Measures:

    • Survival: Mice are monitored daily, and survival rates are recorded over a period of time (e.g., 21-30 days).

    • Fungal Burden: At the end of the study, or at specific time points, organs such as the kidneys, brain, and spleen are harvested, homogenized, and plated on selective agar to determine the fungal load (CFU/gram of tissue).

Mandatory Visualizations

experimental_workflow start Compound Screening susceptibility susceptibility start->susceptibility cytotoxicity cytotoxicity infection_model infection_model cytotoxicity->infection_model Lead Compound Selection

amphotericin_b_mechanism

new_antifungal_targets

References

A Comparative Analysis of the Post-Antifungal Effect of Amphotericin B and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the persistent inhibitory effects of two cornerstone antifungal agents, Amphotericin B and fluconazole, reveals significant differences in their post-antifungal effect (PAFE). This comprehensive guide synthesizes key experimental data, outlines detailed testing protocols, and visualizes the underlying mechanisms of action to inform researchers, scientists, and drug development professionals.

The post-antifungal effect, the suppression of fungal growth that persists after limited exposure to an antifungal agent, is a critical parameter in understanding the efficacy and dosing schedules of these drugs. This report provides a comparative analysis of the PAFE induced by the polyene Amphotericin B and the azole fluconazole, two of the most widely used antifungal drugs.

Quantitative Comparison of Post-Antifungal Effect

The duration of the PAFE for Amphotericin B and fluconazole varies significantly depending on the fungal species, drug concentration, and exposure time. The following table summarizes findings from various in vitro studies on Candida species.

Fungal SpeciesAntifungal AgentConcentration (x MIC)Exposure Time (h)Post-Antifungal Effect (PAFE) (h)
Candida albicansAmphotericin B1 - 200.5 - 10.5 - 5.0[1]
Candida albicansFluconazoleNot SpecifiedNot SpecifiedNegative (-1.2 to -0.1) in absence of serum[1]
Candida albicansFluconazoleNot SpecifiedNot SpecifiedPositive in the presence of serum[1]
Candida albicansAmphotericin B1, 2.5, 5, 10, 200.5 and 1PAFE increases with concentration and exposure time
Candida glabrataAmphotericin B1, 2.5, 5, 10, 200.5 and 1PAFE increases with concentration and exposure time
Candida kruseiAmphotericin B1, 2.5, 5, 10, 200.5 and 1PAFE increases with concentration and exposure time
Fluconazole-susceptible C. albicansFluconazoleNot Specified1No detectable PAFE
Fluconazole-resistant C. albicansFluconazoleNot Specified1No detectable PAFE

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols for PAFE Determination

While there is no universally standardized CLSI (Clinical and Laboratory Standards Institute) protocol for PAFE determination, the following methodologies are widely adopted in research settings.[2][3]

Inoculum Preparation:
  • Fungal isolates are subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubated at 35-37°C for 24-48 hours to ensure viability and purity.

  • A fungal suspension is prepared in a sterile saline or buffered solution (e.g., RPMI 1640) and adjusted to a specific turbidity, typically corresponding to a concentration of 1 x 106 to 5 x 106 colony-forming units (CFU)/mL.

Drug Exposure:
  • The standardized fungal suspension is added to tubes containing the antifungal agent at various multiples of its MIC.

  • A control tube containing the fungal suspension without the antifungal drug is also prepared.

  • The tubes are incubated at 37°C for a predetermined exposure period (e.g., 1, 2, or 4 hours).

Drug Removal:
  • After the exposure period, the antifungal agent is removed by washing the fungal cells. This is typically achieved by centrifugation of the suspension, removal of the supernatant, and resuspension of the fungal pellet in fresh, drug-free medium. This washing step is repeated multiple times (usually three) to ensure complete removal of the drug.

PAFE Determination:
  • Viable Count Method:

    • After drug removal, the fungal suspensions (both treated and control) are serially diluted and plated onto agar plates.

    • The plates are incubated at 37°C, and CFU are counted at regular time intervals (e.g., every 2 hours) until turbidity is observed in the control culture.

    • The PAFE is calculated using the formula: PAFE = T - C , where T is the time required for the CFU count in the drug-exposed culture to increase by 1 log10 after drug removal, and C is the corresponding time for the control culture.

  • Optical Density (OD) Method:

    • After drug removal, the fungal suspensions are transferred to a microplate reader.

    • The OD of the cultures is measured at regular intervals (e.g., every 15-30 minutes) at a specific wavelength (e.g., 530 nm).

    • The PAFE is determined by comparing the time it takes for the drug-exposed culture to reach a predetermined OD value (e.g., 50% of the maximal OD of the control culture) with the time it takes for the control culture to reach the same value.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes involved in PAFE determination and the mechanisms of action of Amphotericin B and fluconazole, the following diagrams are provided.

G cluster_prep Inoculum Preparation cluster_exposure Drug Exposure cluster_removal Drug Removal cluster_pafedetermination PAFE Determination subculture Subculture Fungal Isolate prepare_suspension Prepare Fungal Suspension subculture->prepare_suspension standardize Standardize to 1-5x10^6 CFU/mL prepare_suspension->standardize add_drug Add Antifungal at xMIC standardize->add_drug add_control Prepare Drug-Free Control standardize->add_control incubate Incubate for a Defined Period add_drug->incubate add_control->incubate centrifuge Centrifuge Suspension incubate->centrifuge remove_supernatant Remove Supernatant centrifuge->remove_supernatant resuspend Resuspend in Fresh Medium remove_supernatant->resuspend repeat_wash Repeat Wash x3 resuspend->repeat_wash viable_count Viable Count Method repeat_wash->viable_count od_method Optical Density Method repeat_wash->od_method calculate Calculate PAFE (T-C) viable_count->calculate od_method->calculate

Caption: Experimental workflow for determining the Post-Antifungal Effect (PAFE).

G cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Membrane Pore ergosterol->pore Forms ions_out K+, Na+, H+ Leakage pore->ions_out Causes cell_death Fungal Cell Death ions_out->cell_death ros Oxidative Stress ros->cell_death amphotericin_b Amphotericin B amphotericin_b->ergosterol Binds to amphotericin_b->ros Induces

Caption: Mechanism of action of Amphotericin B leading to fungal cell death.

G squalene Squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-alpha-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol disrupted_membrane Disrupted Cell Membrane Function ergosterol->disrupted_membrane Depletion leads to enzyme->ergosterol inhibition Inhibition enzyme->inhibition fluconazole Fluconazole fluconazole->enzyme Targets fluconazole->inhibition Causes inhibition->ergosterol Prevents synthesis of

Caption: Fluconazole's inhibition of the ergosterol biosynthesis pathway.

References

A Comparative Guide to Novel Diagnostic Methods for Detecting Amphotericin B Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to Amphotericin B (AmB), a cornerstone in the treatment of invasive fungal infections, presents a significant clinical challenge. Accurate and timely detection of AmB resistance is crucial for effective patient management and for the development of new antifungal therapies. This guide provides a comprehensive comparison of a new diagnostic approach, the Iso-Sensitest broth microdilution method, with established reference methods for detecting AmB resistance in Candida species. The information presented is supported by experimental data and detailed protocols to aid researchers in their evaluation and potential adoption of this improved methodology.

Data Presentation: A Comparative Analysis of Diagnostic Methods

Table 1: Visual Reading of Amphotericin B MICs (µg/mL) after 48h Incubation

MediumInoculum (CFU/mL)Susceptible Isolates MIC RangeResistant Isolates MIC RangeOverlap in MIC Range
RPMI 10³ - 10⁴0.12 - 10.5 - 2Yes
RPMI + 2% Glucose 10³ - 10⁴0.12 - 10.5 - 2Yes
Antibiotic Medium 3 (AM3) 10³0.06 - 0.51 - >16No
Iso-Sensitest Broth 10³0.06 - 0.51 - 8No
Iso-Sensitest + 2% Glucose 10³0.06 - 0.52 - >16No

Table 2: Spectrophotometric Reading of Amphotericin B MICs (µg/mL) after 24h Incubation

MediumInoculum (CFU/mL)Susceptible Isolates MIC RangeResistant Isolates MIC RangeOverlap in MIC Range
RPMI 10³ - 10⁴0.25 - 21 - 4Yes
RPMI + 2% Glucose 10³ - 10⁴0.25 - 21 - 4Yes
Antibiotic Medium 3 (AM3) 10³0.12 - 12 - >16No
Iso-Sensitest Broth 10³0.12 - 12 - 16No
Iso-Sensitest + 2% Glucose 10³0.12 - 14 - >16No

Data compiled from studies comparing different testing media.[1]

Experimental Protocols: Methodologies for Amphotericin B Susceptibility Testing

Detailed methodologies for the key experiments cited in this guide are provided below.

Fungal Isolates
  • A panel of clinically relevant Candida species with known or suspected Amphotericin B susceptibility and resistance should be used. This typically includes isolates with in vivo resistance confirmed in animal models or those with consistently elevated MICs in multiple tests.[1]

  • Quality control strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, should be included in each experimental run.[1]

Inoculum Preparation
  • From a 24-hour old culture on Sabouraud Dextrose Agar incubated at 35°C, select five distinct colonies of approximately 1mm.[2]

  • Suspend the colonies in 5 mL of sterile 0.85% saline.[2]

  • Vortex the suspension to ensure homogeneity.[2]

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.[2]

  • Further dilute the standardized suspension in the respective test medium to achieve the final desired inoculum concentrations (e.g., 10³ or 10⁵ CFU/mL).

Broth Microdilution Assay
  • Use sterile 96-well flat-bottom microtiter plates.[1]

  • Prepare twofold serial dilutions of Amphotericin B in the respective test medium (RPMI, AM3, or Iso-Sensitest broth, with or without 2% glucose supplementation) to a final volume of 100 µL per well.[1][3]

  • Include two drug-free wells as sterility and growth controls.[1]

  • Inoculate each well with 100 µL of the final fungal inoculum suspension.[1]

  • Incubate the microtiter plates at 35°C in a humid atmosphere for 24 and 48 hours.[1]

Determination of Minimum Inhibitory Concentration (MIC)
  • Visual Reading: The MIC is defined as the lowest drug concentration that prevents any discernible growth (no visible turbidity) compared to the drug-free control well.[4]

  • Spectrophotometric Reading: Measure the absorbance at 540 nm using a microplate reader. The MIC is defined as the lowest drug concentration that leads to a 90% or greater reduction in growth compared to the drug-free control.[1]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay cluster_reading MIC Determination Isolate Fungal Isolate Culture 24h Culture on SDA Isolate->Culture Suspension Saline Suspension Culture->Suspension Standardize Standardize to 0.5 McFarland Suspension->Standardize Dilute Dilute to Final Inoculum Standardize->Dilute Inoculate Inoculate Microtiter Plate Dilute->Inoculate PreparePlate Prepare Serial Dilutions of AmB PreparePlate->Inoculate Incubate Incubate at 35°C for 24/48h Inoculate->Incubate Visual Visual Reading Incubate->Visual Spectro Spectrophotometric Reading Incubate->Spectro

Caption: Experimental workflow for Amphotericin B susceptibility testing.

G cluster_membrane Fungal Cell Membrane cluster_resistance Mechanisms of Resistance AmB Amphotericin B Ergosterol Ergosterol (Primary Target) AmB->Ergosterol Action Efflux Upregulation of Efflux Pumps AmB->Efflux Increased Efflux Pore Pore Formation & Ion Leakage Ergosterol->Pore Binding ROS Increased ROS Scavenging Pore->ROS Counteracts Oxidative Stress ErgosterolMod Alterations in Ergosterol Biosynthesis ErgosterolMod->AmB Reduces Binding MembranePerm Decreased Membrane Permeability MembranePerm->Pore Prevents Formation

Caption: Mechanisms of Amphotericin B action and resistance.

Conclusion

The reliable detection of Amphotericin B resistance is a critical unmet need in clinical mycology. The data presented in this guide strongly suggests that the standard NCCLS/CLSI methodology using RPMI medium is suboptimal for this purpose.[1][5][6] The use of alternative media, such as Iso-Sensitest broth, particularly when supplemented with glucose and combined with spectrophotometric reading, offers a more robust and reproducible method for discriminating between susceptible and resistant Candida isolates.[1] For routine screening, a disc susceptibility test may also be a suitable alternative.[5][7] Researchers and drug development professionals are encouraged to consider these improved methodologies in their efforts to combat antifungal resistance and develop novel therapeutic strategies. The continued evaluation and validation of new diagnostic tools are paramount to improving patient outcomes in the face of evolving fungal pathogens.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Investigational Antifungal Agent 48

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides essential safety and logistical information for the proper disposal of "Antifungal Agent 48," a designation assumed to be for an investigational antifungal compound. The following procedures are based on established best practices for the management of laboratory chemicals and investigational drugs.

Hazard and Exposure Summary

While specific quantitative data for "this compound" is not publicly available, the following table summarizes potential hazards and control measures based on safety data sheets for similar chemical compounds. It is crucial to consult the specific Safety Data Sheet (SDS) for any compound being used.

Hazard CategoryPotential EffectsRecommended PrecautionsFirst Aid Measures
Eye Contact May cause irritation, redness, and tearing.[1]Wear chemical safety goggles with side shields.[2]Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
Skin Contact Prolonged contact may cause skin irritation.[1] May cause an allergic skin reaction.[3]Wear impervious gloves and protective clothing to avoid skin contact.[1][2]Wash skin thoroughly with soap and water.[4] Remove contaminated clothing. If irritation or a rash occurs, seek medical advice.[3]
Inhalation Excessive inhalation of mists may irritate the upper respiratory tract.[1] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]Use with adequate ventilation.[1] If ventilation is inadequate, wear a suitable respirator.[2][3]Remove the individual to fresh air. If breathing is difficult, administer artificial respiration and seek medical attention.[4][5]
Ingestion May cause gastrointestinal irritation with nausea and diarrhea.[1]Do not eat, drink, or smoke while handling.[1]Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Environmental May be harmful or toxic to aquatic organisms, with long-term adverse effects.[3][4]Prevent entry into drains, water courses, or soil.[2][5]In case of a spill, contain the material and prevent its release into the environment.[5]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn to minimize exposure:

  • Eye and Face Protection: Chemical safety goggles with side shields are essential to protect against splashes.[2]

  • Hand Protection: Wear impervious gloves, such as nitrile or neoprene, to prevent skin contact.[1]

  • Body Protection: An impervious lab coat or apron should be worn to protect against contamination of personal clothing.[2]

  • Respiratory Protection: If working in an area with inadequate ventilation or when there is a risk of aerosolization, a suitable respirator should be used.[2][3]

Experimental Protocols: Spill Decontamination

In the event of a spill of this compound, immediate and appropriate action is necessary to contain and clean the affected area.

Methodology for Spill Cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.

  • Ensure Proper Ventilation: If safe to do so, increase ventilation in the area to disperse any vapors.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment as outlined above.

  • Contain the Spill: For liquid spills, use an absorbent material such as sand, earth, or diatomaceous earth to contain the substance.[4]

  • Clean the Spill:

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste disposal.[5]

    • Decontaminate the surface by scrubbing with alcohol or a suitable laboratory detergent.[2]

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent materials and wipes, must be placed in a sealed, labeled container for hazardous waste disposal.[5]

  • Post-Cleanup: Wash hands thoroughly with soap and water after the cleanup is complete.

Waste Disposal Procedures

The disposal of unused or expired this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.

Step-by-Step Disposal Protocol:

  • Characterize the Waste: Determine if the waste is considered hazardous under regulations such as the Resource Conservation and Recovery Act (RCRA). Contact your institution's Environmental Health and Safety (EHS) department for guidance.[6]

  • Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted.

  • Package the Waste:

    • Place the waste in a suitable, well-sealed, and properly labeled container. The original container may be used if it is in good condition.

    • For liquid waste, ensure the container is leak-proof.[7]

  • Label the Container: The waste container must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and any other information required by your institution.

  • Arrange for Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6] The waste will likely be incinerated by an approved environmental management vendor.[6]

Disposal of Empty Containers:

  • Empty containers that once held this compound should also be treated as hazardous waste unless thoroughly decontaminated. Follow all SDS precautions when handling empty containers.[1]

Alternative Disposal for Non-Hazardous Investigational Drugs:

  • If the investigational agent is deemed non-hazardous by EHS, it may be permissible to place it in a designated biohazard-chemotoxic container for incineration.[6]

  • Another common method for non-controlled substances is to mix the material with an undesirable substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the regular trash.[8][9][10][11] However, this should only be done with explicit approval from your institution's safety office.

AntifungalAgent48_Disposal_Workflow start Start: Disposal of This compound assess_waste Assess Waste Stream (Unused, Contaminated, Empty Container) start->assess_waste consult_sds Consult Safety Data Sheet (SDS) & Institutional EHS Guidelines assess_waste->consult_sds is_hazardous Is Waste Considered Hazardous? consult_sds->is_hazardous package_hazardous Package in Labeled, Leak-Proof Hazardous Waste Container is_hazardous->package_hazardous Yes non_hazardous_protocol Follow Institutional Protocol for Non-Hazardous Waste is_hazardous->non_hazardous_protocol No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup package_hazardous->contact_ehs incineration Disposal via Approved Incineration Vendor contact_ehs->incineration end End: Disposal Complete incineration->end mix_and_trash Option A: Mix with Undesirable Substance & Dispose in Trash (with EHS approval) non_hazardous_protocol->mix_and_trash biohazard_container Option B: Place in Biohazard- Chemotoxic Container for Incineration non_hazardous_protocol->biohazard_container mix_and_trash->end biohazard_container->end

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of Antifungal Agent 48: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for handling "Antifungal Agent 48," a placeholder for a potent, novel antifungal compound. The following procedures are based on established best practices for managing highly potent active pharmaceutical ingredients (HPAPIs) and are intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting.

A foundational principle of laboratory safety is the Hierarchy of Controls , which prioritizes the most effective and reliable control measures. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.[1][2][3] The primary goal is to minimize risk by first attempting to eliminate or substitute the hazard, followed by implementing engineering and administrative controls.[1][2][3][4]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Laboratory Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard with a safer alternative) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) label_least Least Effective label_most Most Effective Weighing_Workflow cluster_workflow Workflow: Weighing Potent Antifungal Powder prep 1. Preparation - Assemble all materials - Prepare waste bags don_ppe 2. Don PPE - Gown, double gloves, respirator, goggles prep->don_ppe setup_hood 3. Setup in Hood - Place balance and utensils in fume hood/BSC don_ppe->setup_hood weigh 4. Weigh Compound - Handle carefully - Minimize air currents setup_hood->weigh dissolve 5. Dissolve/Seal - Add solvent to container or securely seal it weigh->dissolve decon_ext 6. Decontaminate Exterior - Wipe primary container - Place in secondary container dissolve->decon_ext clean_hood 7. Clean Workspace - Decontaminate balance and all surfaces decon_ext->clean_hood doff_ppe 8. Doff PPE - Remove PPE carefully - Dispose in waste bag clean_hood->doff_ppe wash 9. Wash Hands doff_ppe->wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.